JW 55
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-30-21-10-6-19(7-11-21)25(12-15-31-16-13-25)17-26-23(28)18-4-8-20(9-5-18)27-24(29)22-3-2-14-32-22/h2-11,14H,12-13,15-17H2,1H3,(H,26,28)(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZWZIXSGNFWQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387940 | |
| Record name | JW 55 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
664993-53-7 | |
| Record name | JW 55 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a plausible multi-step synthesis pathway for the novel compound N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide. The proposed synthesis is based on established chemical transformations and analogous procedures found in the scientific literature. Each step is detailed with experimental protocols, and relevant quantitative data from similar reactions are provided for reference.
Proposed Synthesis Pathway Overview
The synthesis of the target molecule is designed as a convergent synthesis, involving the preparation of two key fragments, Fragment A and Fragment B' , followed by their coupling in the final step.
-
Step 1: Synthesis of Fragment A - (4-(4-methoxyphenyl)oxan-4-yl)methanamine. This is achieved through the reduction of the commercially available nitrile, 4-(4-methoxyphenyl)oxane-4-carbonitrile.
-
Step 2: Synthesis of Fragment B' - 4-((furan-2-carbonyl)amino)benzoic acid. This intermediate is synthesized via the N-acylation of 4-aminobenzoic acid with furan-2-carbonyl chloride.
-
Step 3: Final Amide Coupling. The final product is obtained by the amide coupling of Fragment A and Fragment B' using a standard peptide coupling reagent.
Quantitative Data Summary
The following tables summarize the expected quantitative data for each step of the synthesis, based on analogous reactions reported in the literature.
Table 1: Synthesis of Fragment A - (4-(4-methoxyphenyl)oxan-4-yl)methanamine
| Parameter | Value | Citation |
| Starting Material | 4-(4-methoxyphenyl)oxane-4-carbonitrile | |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | |
| Solvent | Diethyl ether | |
| Reaction Time | 4-6 hours | |
| Temperature | Reflux | |
| Yield | 80-90% (estimated) | |
| Purification | Distillation or Column Chromatography |
Table 2: Synthesis of Fragment B' - 4-((furan-2-carbonyl)amino)benzoic acid
| Parameter | Value | Citation |
| Starting Materials | 4-aminobenzoic acid, Furan-2-carbonyl chloride | |
| Base | Pyridine or Triethylamine | [1] |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | [1] |
| Reaction Time | 2-4 hours | [1] |
| Temperature | 0 °C to Room Temperature | [1] |
| Yield | 90-95% (estimated) | [1] |
| Purification | Recrystallization or Precipitation |
Table 3: Final Amide Coupling
| Parameter | Value | Citation |
| Reactants | Fragment A, Fragment B' | |
| Coupling Reagents | EDC (1.1 eq), HOBt (1.1 eq) | [2][3][4] |
| Base | Diisopropylethylamine (DIPEA) | [4] |
| Solvent | Dimethylformamide (DMF) or Dichloromethane (DCM) | [4] |
| Reaction Time | 12-24 hours | [2][4] |
| Temperature | Room Temperature | [2][4] |
| Yield | 60-80% (estimated) | [2] |
| Purification | Column Chromatography | [4] |
Experimental Protocols
Step 1: Synthesis of (4-(4-methoxyphenyl)oxan-4-yl)methanamine (Fragment A)
This procedure is adapted from the reduction of nitriles using Lithium Aluminum Hydride.[5][6][7][8][9]
Materials:
-
4-(4-methoxyphenyl)oxane-4-carbonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Sulfuric acid (10% aqueous solution)
-
Sodium hydroxide (20% aqueous solution)
-
Anhydrous sodium sulfate
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether.
-
A solution of 4-(4-methoxyphenyl)oxane-4-carbonitrile (1 equivalent) in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension with stirring.
-
After the addition is complete, the reaction mixture is heated to reflux for 4-6 hours.
-
The reaction is cooled in an ice bath and quenched by the sequential dropwise addition of water, followed by a 20% aqueous sodium hydroxide solution.
-
The resulting granular precipitate is filtered off and washed with diethyl ether.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (4-(4-methoxyphenyl)oxan-4-yl)methanamine.
-
The crude product can be purified by vacuum distillation or column chromatography.
Step 2: Synthesis of 4-((furan-2-carbonyl)amino)benzoic acid (Fragment B')
This protocol is based on standard N-acylation procedures of anilines with acyl chlorides.[9]
Materials:
-
4-aminobenzoic acid
-
Furan-2-carbonyl chloride
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
Procedure:
-
To a stirred solution of 4-aminobenzoic acid (1 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM at 0 °C, a solution of furan-2-carbonyl chloride (1.1 equivalents) in anhydrous DCM is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction mixture is washed sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The resulting solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-((furan-2-carbonyl)amino)benzoic acid.
Step 3: Synthesis of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide
This final step involves the amide coupling of Fragment A and Fragment B'.[2][3][4]
Materials:
-
(4-(4-methoxyphenyl)oxan-4-yl)methanamine (Fragment A)
-
4-((furan-2-carbonyl)amino)benzoic acid (Fragment B')
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a solution of 4-((furan-2-carbonyl)amino)benzoic acid (1 equivalent) in anhydrous DMF, EDC (1.1 equivalents) and HOBt (1.1 equivalents) are added. The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.
-
(4-(4-methoxyphenyl)oxan-4-yl)methanamine (1.1 equivalents) and DIPEA (2 equivalents) are then added to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours.
-
The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the final compound, N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide.
Visualizations
Synthesis Workflow
Caption: Proposed three-step synthesis pathway for the target compound.
Hypothetical Signaling Pathway Inhibition
Several furan-containing compounds have demonstrated antitumor activity by modulating key signaling pathways involved in cell proliferation and survival.[2][3][4] Based on these findings, a hypothetical mechanism of action for the target compound could involve the inhibition of the PI3K/Akt and Wnt/β-catenin pathways.
Caption: Hypothetical inhibition of PI3K/Akt and Wnt/β-catenin pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents [mdpi.com]
- 7. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN112745239A - Preparation method of 4-aminobenzoic acid and derivatives thereof - Google Patents [patents.google.com]
- 9. Aniline - Wikipedia [en.wikipedia.org]
Technical Guide: Chemical and Biological Properties of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide (JW55)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the chemical and biological properties of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide, also known as JW55. This small molecule has been identified as a potent and selective inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), key enzymes in the Wnt/β-catenin signaling pathway. This guide consolidates available data on its physicochemical characteristics, biological activity, and mechanism of action, and provides a putative synthesis protocol based on established chemical methodologies.
Chemical Properties
N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide is a synthetic compound with the molecular formula C25H26N2O5 and a molecular weight of 434.48 g/mol .[1] Its chemical structure features a central phenyl ring substituted with a furan-2-carboxamide group and a methylcarbamoyl linker connected to a 4-(4-methoxyphenyl)oxane moiety.
Physicochemical Data
The following table summarizes the key physicochemical properties of JW55.
| Property | Value | Source |
| IUPAC Name | N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide | - |
| Synonyms | JW55, Tankyrase1/2 Inhibitor IV, TNKS1/2 Inhibitor IV, Wnt Pathway Inhibitor XVII | [1] |
| CAS Number | 664993-53-7 | [1] |
| Molecular Formula | C25H26N2O5 | [1] |
| Molecular Weight | 434.48 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Solubility | Soluble in DMSO (100 mg/mL) | [1] |
| Storage | 2-8°C | [1] |
Biological Activity and Mechanism of Action
JW55 is a potent and selective inhibitor of the PARP domain of Tankyrase 1 and Tankyrase 2 (TNKS1/2).[2][3] These enzymes are critical regulators of the β-catenin destruction complex. By inhibiting the poly(ADP-ribosyl)ation activity of TNKS1/2, JW55 leads to the stabilization of AXIN2, a key component of the destruction complex. This, in turn, promotes the degradation of β-catenin.[4]
The dysregulation of the Wnt/β-catenin signaling pathway, often characterized by the nuclear accumulation of β-catenin, is a hallmark of numerous cancers, particularly colorectal cancer.[4] By reducing the levels of active β-catenin, JW55 effectively inhibits canonical Wnt signaling.
In Vitro Activity
The following table summarizes the in vitro inhibitory activity of JW55.
| Target/Assay | IC50 | Cell Line/System | Source |
| Tankyrase 1 (TNKS1) | 1.9 µM | In vitro auto-PARsylation assay | [2] |
| Tankyrase 2 (TNKS2) | 830 nM | In vitro auto-PARsylation assay | [2] |
| PARP1 | 20 µM | In vitro assay | [1] |
| Wnt/β-catenin signaling | 470 nM | Wnt3a-induced HEK293 cells with ST-Luc reporter | [2] |
| Cell Proliferation (SW480) | ~5 µM | Colorectal cancer cell line | [1] |
In Vivo Activity
In a conditional APC mutant mouse model, oral administration of JW55 at 100 mg/kg was shown to reduce tumor development, demonstrating its potential as an in vivo tool for studying Wnt signaling and as a potential therapeutic agent.[2]
Experimental Protocols
Proposed Synthesis of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide (JW55)
The synthesis of JW55 can be envisioned as a multi-step process involving the formation of two key amide bonds. A plausible synthetic route is outlined below, based on standard organic chemistry transformations.
Step 1: Synthesis of N-(4-aminophenyl)furan-2-carboxamide
This intermediate can be synthesized via the acylation of p-phenylenediamine with furan-2-carbonyl chloride.
-
Materials: p-Phenylenediamine, furan-2-carbonyl chloride, triethylamine (Et3N), dichloromethane (DCM).
-
Procedure:
-
Dissolve p-phenylenediamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of furan-2-carbonyl chloride (1.0 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(4-aminophenyl)furan-2-carboxamide.
-
Step 2: Synthesis of 4-(aminomethyl)-4-(4-methoxyphenyl)oxane
This intermediate can be prepared from 4-(4-methoxyphenyl)oxane-4-carbonitrile.
-
Materials: 4-(4-methoxyphenyl)oxane-4-carbonitrile, lithium aluminum hydride (LiAlH4), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of LiAlH4 (2.0 eq) in anhydrous THF at 0°C, add a solution of 4-(4-methoxyphenyl)oxane-4-carbonitrile (1.0 eq) in THF dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0°C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain 4-(aminomethyl)-4-(4-methoxyphenyl)oxane.
-
Step 3: Amide coupling to form JW55
The final step involves the coupling of the two intermediates.
-
Materials: N-(4-aminophenyl)furan-2-carboxamide, 4-(aminomethyl)-4-(4-methoxyphenyl)oxane, a suitable carboxylic acid (e.g., 4-isocyanatobenzoyl chloride or a diacid chloride linker followed by reaction with the amine), and a coupling agent if necessary (e.g., HATU, HOBt/EDC). The exact strategy would depend on the chosen linker chemistry. A plausible approach using a two-step process with a linker is described.
-
Procedure (Illustrative using a dicarboxylic acid linker):
-
React N-(4-aminophenyl)furan-2-carboxamide with one equivalent of a suitable dicarboxylic acid chloride (e.g., terephthaloyl chloride) in the presence of a base like triethylamine in an inert solvent like DCM. This will form a mono-acylated intermediate.
-
Purify this intermediate.
-
Activate the remaining carboxylic acid group of the intermediate using a peptide coupling reagent such as HATU in the presence of a base like DIPEA in a solvent like DMF.
-
Add 4-(aminomethyl)-4-(4-methoxyphenyl)oxane to the activated intermediate and stir at room temperature until the reaction is complete as monitored by TLC.
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the final product, JW55, by column chromatography or recrystallization.
-
Visualization of Signaling Pathways and Workflows
Wnt/β-catenin Signaling Pathway and Inhibition by JW55
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of inhibition by JW55. In the "OFF" state, the destruction complex phosphorylates β-catenin, targeting it for degradation. In the "ON" state (Wnt ligand present), the destruction complex is inhibited, allowing β-catenin to accumulate and activate target gene transcription. JW55 inhibits Tankyrase, which leads to the stabilization of Axin, a key component of the destruction complex, thereby promoting β-catenin degradation even in the presence of Wnt signals.
Proposed Synthetic Workflow
The following diagram outlines the logical workflow for the proposed synthesis of JW55.
Conclusion
N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide (JW55) is a well-characterized inhibitor of Tankyrase 1 and 2, with significant potential as a tool compound for studying the Wnt/β-catenin signaling pathway and as a lead compound for the development of novel anticancer therapeutics. This guide provides a summary of its known chemical and biological properties and a framework for its chemical synthesis. Further research into its pharmacokinetic and toxicological profiles will be crucial for its potential clinical translation.
References
- 1. A novel tankyrase inhibitor decreases canonical Wnt signaling in colon carcinoma cells and reduces tumor growth in conditional APC mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. aacrjournals.org [aacrjournals.org]
Predictive Analysis of the Biological Activity of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide: A Technical Whitepaper
Disclaimer: The following is a predictive analysis of the potential biological activities of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide. As of the date of this document, no direct experimental data for this specific compound is publicly available. The predictions herein are extrapolated from the known biological activities of its core chemical moieties: the furan-2-carboxamide scaffold and the 4-methoxyphenyl group. This whitepaper is intended for research and drug development professionals for informational and theoretical purposes.
Introduction
N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide is a novel chemical entity incorporating a furan-2-carboxamide core, which is recognized for a wide spectrum of biological activities, and a substituted phenyl ring bearing a 4-methoxyphenyl-oxanylmethylcarbamoyl side chain. The furan-2-carboxamide nucleus is a versatile scaffold found in numerous compounds with demonstrated therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory agents.[1][2] The 4-methoxyphenyl group is also a common feature in a variety of pharmacologically active molecules, contributing to receptor binding and modifying pharmacokinetic properties.[3][4] This document aims to provide a comprehensive overview of the potential biological activities of the title compound by examining the established pharmacology of its constituent parts.
Predicted Biological Activities and Mechanistic Insights
Based on the known activities of structurally related compounds, N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide is predicted to exhibit one or more of the following biological effects:
-
Antimicrobial and Antibiofilm Activity: The furan-2-carboxamide core is strongly associated with antibacterial and antifungal properties.[5] A significant mechanism of action for some furan-2-carboxamide derivatives is the inhibition of quorum sensing in bacteria, such as Pseudomonas aeruginosa.[6][7] These compounds can act as antagonists of the LasR receptor, a key regulator of virulence factor production and biofilm formation.[6] The title compound, by virtue of this core structure, may therefore act as an inhibitor of bacterial communication and biofilm development.
-
Anticancer Activity: Certain furan-2-carboxamide derivatives have been identified as potent anticancer agents.[8] One of the documented mechanisms is the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells.[8] The presence of the furan-2-carboxamide scaffold suggests that the title compound could possess cytotoxic activity against various cancer cell lines through a similar mechanism of action.
-
Neurological and Receptor-Modulating Activity: The 4-methoxyphenyl moiety is a key structural feature in numerous centrally acting drugs. For instance, it is present in the antidepressant venlafaxine, a serotonin-norepinephrine reuptake inhibitor, and in ligands for metabotropic glutamate receptors and cannabinoid receptors.[9][10][11] 1-(4-Methoxyphenyl)piperazine exhibits stimulant properties through interactions with serotonergic and dopaminergic pathways.[4] The inclusion of this group in the title compound suggests a potential for interaction with various G-protein coupled receptors or neurotransmitter transporters in the central nervous system.
-
Anthelmintic Activity: A simplified derivative of albendazole, N-(4-methoxyphenyl)pentanamide, has demonstrated anthelmintic properties against nematodes.[3] This suggests that the 4-methoxyphenylamide substructure could confer anti-parasitic activity.
Quantitative Data for Structurally Related Compounds
The following table summarizes quantitative biological data for representative compounds containing the furan-2-carboxamide or 4-methoxyphenyl moiety. This data provides a reference for the potential potency of the title compound.
| Compound Class | Representative Compound | Biological Activity | Quantitative Data | Reference |
| Furan-2-carboxamide | SH09 | Microtubule Stabilization, Anticancer | IC50: 4 µM to 8 µM in various cancer cell lines | [8] |
| Furan-2-carboxamide | Carbohydrazide 4b | Antibiofilm (P. aeruginosa) | 58% inhibition | [6] |
| Furan-2-carboxamide | Carbamothioyl-furan-2-carboxamide derivatives | Antibacterial | MIC: 150.7–295 µg/mL | [5] |
| 4-Methoxyphenyl Compound | N-(4-methoxyphenyl)pentanamide | Anthelmintic (T. canis) | Similar activity to albendazole | [3] |
| 4-Methoxyphenyl Compound | ML337 | mGlu3 Negative Allosteric Modulator | Not specified | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for analogous compounds are provided below. These protocols can serve as a template for the biological evaluation of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide.
Antibiofilm Activity Assay (Crystal Violet Staining)
-
Bacterial Culture: Pseudomonas aeruginosa is grown overnight in Luria-Bertani (LB) broth at 37°C.
-
Biofilm Formation: The overnight culture is diluted to an OD600 of 0.02 in fresh LB broth. 100 µL of the diluted culture is added to the wells of a 96-well microtiter plate. The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. A solvent control is also included.
-
Incubation: The plate is incubated at 37°C for 24 hours without shaking to allow for biofilm formation.
-
Washing: After incubation, the planktonic bacteria are removed by gently washing the wells three times with phosphate-buffered saline (PBS).
-
Staining: The remaining biofilms are stained with 125 µL of 0.1% (w/v) crystal violet solution for 15 minutes at room temperature.
-
Destaining: The excess stain is removed by washing with water. The bound crystal violet is then solubilized with 200 µL of 30% (v/v) acetic acid.
-
Quantification: The absorbance of the solubilized stain is measured at 590 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the solvent control.
Anticancer Activity Assay (MTT Assay for Cell Viability)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compound is dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for 24-72 hours. A vehicle control (DMSO) is included.
-
MTT Addition: After the treatment period, 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Visualizations
Signaling Pathway
The following diagram illustrates the Las quorum-sensing system in P. aeruginosa, a potential target for furan-2-carboxamide derivatives.
Caption: Las Quorum-Sensing Pathway in P. aeruginosa and Potential Inhibition.
Experimental Workflow
The following diagram outlines a general workflow for the initial biological screening of the title compound.
Caption: General Workflow for Biological Evaluation.
Conclusion
While direct experimental evidence is currently lacking, a predictive analysis based on the well-documented biological activities of the furan-2-carboxamide and 4-methoxyphenyl moieties suggests that N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide is a promising candidate for further investigation. Its potential as an antimicrobial, anticancer, or neurologically active agent warrants its synthesis and subsequent biological evaluation using the experimental frameworks outlined in this document. Future studies should focus on a broad initial screening to identify its primary pharmacological effects, followed by more detailed mechanistic investigations to elucidate its mode of action.
References
- 1. researchgate.net [researchgate.net]
- 2. ijabbr.com [ijabbr.com]
- 3. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Venlafaxine - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
In Vitro Screening of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide: A Technical Guide
Disclaimer: Publicly available information, including comprehensive in vitro screening data, for the specific compound N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide is limited. This guide is therefore based on established methodologies and data from studies on structurally related furan-2-carboxamide and N-(4-methoxyphenyl) amide derivatives to provide a representative framework for researchers. The experimental protocols and potential biological activities described herein are intended to serve as a foundational resource for designing an in vitro screening cascade for this class of compounds.
Introduction
The furan-2-carboxamide scaffold is a recognized pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] Its structural rigidity and capacity for hydrogen bonding contribute to its ability to interact with various biological targets. The incorporation of an N-(4-methoxyphenyl) moiety and an oxane ring suggests potential modulation of pharmacokinetic and pharmacodynamic properties. This guide outlines a comprehensive in vitro screening approach to characterize the biological activity profile of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide and similar novel chemical entities.
Predicted Biological Activities and In Vitro Screening Cascade
Based on the activities of analogous compounds, the primary area for investigation is anticancer activity. Furan-2-carboxamide derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2][3][4] A secondary area of investigation could include antimicrobial activity.
Anticancer Activity Screening
A tiered approach is recommended, starting with broad cytotoxicity screening, followed by more specific mechanism-of-action studies.
Workflow for Anticancer Screening
Caption: A tiered workflow for in vitro anticancer screening.
Quantitative Data from Structurally Related Compounds
The following tables summarize the in vitro anticancer activity of various furan-2-carboxamide derivatives against several human cancer cell lines. This data provides a benchmark for evaluating the potency of new analogs.
Table 1: Cytotoxic Activity of Furan-Based Derivatives Against MCF-7 Breast Cancer Cells [2]
| Compound | IC50 (µM) vs. MCF-7 | Selectivity Index (SI) vs. MCF-10A |
| Compound 4 | 4.06 | >2.46 |
| Compound 7 | 2.96 | >3.37 |
| Staurosporine (Control) | Not specified | Not specified |
Table 2: Antiproliferative Activity of Carboxamide Derivatives [1]
| Compound | IC50 (µM) vs. HCT-116 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. K-562 |
| Derivative 4 | >100 | >100 | 7.96±0.4 |
| Derivative 10 | 12.3±0.8 | 10.1±0.6 | 6.8±0.3 |
| Derivative 15 | 8.9±0.5 | 7.2±0.4 | 4.1±0.2 |
| Doxorubicin (Control) | 0.8±0.05 | 1.1±0.07 | 0.6±0.04 |
Table 3: Cell Viability of Carbamothioyl-furan-2-carboxamide Derivatives (100 µg/mL for 48h) [3]
| Compound | Cell Viability (%) vs. HepG2 | Cell Viability (%) vs. Huh-7 | Cell Viability (%) vs. MCF-7 |
| 4a | 39.14 | 51.23 | 48.11 |
| 4b | 44.23 | 55.43 | 51.23 |
| 4c | 48.34 | 59.12 | 55.34 |
| 4d | 33.29 | 45.09 | 41.81 |
| Doxorubicin (Control) | 0.62 | Not specified | Not specified |
Detailed Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals can be solubilized and quantified by spectrophotometry.
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT-116, HepG2) into 96-well plates at a density of 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium in the wells with medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 24 to 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol: [2]
-
Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24 hours.
-
Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the cell suspension using a flow cytometer. The DNA content, as indicated by PI fluorescence, is used to quantify the percentage of cells in each phase of the cell cycle.
Potential Signaling Pathways
Based on the observed G2/M phase arrest and apoptosis induction by similar furan-based compounds, a potential mechanism of action involves the disruption of microtubule dynamics.[2]
Hypothetical Signaling Pathway for a Furan-2-Carboxamide Derivative
Caption: A hypothetical pathway for tubulin polymerization inhibition.
Conclusion
While specific in vitro data for N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide is not yet available in the public domain, the methodologies and data presented in this guide provide a robust framework for its evaluation. The furan-2-carboxamide core structure is a promising starting point for the development of novel therapeutic agents, particularly in oncology. A systematic in vitro screening approach, as outlined, is crucial for elucidating the biological activity, potency, and mechanism of action of this and related compounds.
References
- 1. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dergipark.org.tr [dergipark.org.tr]
"N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide potential biological targets"
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2256294, identified chemically as N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide, is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of endogenous signaling lipids, and its inhibition has emerged as a promising therapeutic strategy for a range of diseases characterized by inflammation and endothelial dysfunction. This technical guide provides a comprehensive overview of the biological targets of GSK2256294, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols utilized to elucidate its activity.
The Primary Biological Target: Soluble Epoxide Hydrolase (sEH)
The principal biological target of GSK2256294 is soluble epoxide hydrolase (sEH), a cytosolic enzyme encoded by the EPHX2 gene.[1] sEH is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs), which are signaling lipid epoxides derived from arachidonic acid through the action of cytochrome P450 (CYP) epoxygenases.[2][3] By converting EETs into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), sEH effectively terminates their biological signaling.[4]
Mechanism of Action
GSK2256294 acts as a highly selective and potent inhibitor of the hydrolase domain of sEH.[5] By binding to the active site of the enzyme, it prevents the hydrolysis of EETs, thereby increasing their bioavailability and prolonging their signaling effects.[5] This targeted inhibition of sEH forms the basis of the therapeutic potential of GSK2256294.
Quantitative Pharmacological Data
The inhibitory potency of GSK2256294 against sEH has been quantified across different species. The following table summarizes the key in vitro inhibitory concentrations (IC50).
| Target Enzyme | IC50 (pM) |
| Recombinant Human sEH | 27[6] |
| Rat sEH Orthologs | 61[6] |
| Murine sEH Orthologs | 189[6] |
In human clinical studies, administration of GSK2256294 has demonstrated dose-dependent inhibition of sEH activity in plasma.
| GSK2256294 Dose | Average sEH Inhibition (%) | 95% Confidence Interval |
| 2 mg | 41.9 | -51.8, 77.7[5][7] |
| 20 mg | 99.8 | 99.3, 100.0[5][7] |
Signaling Pathway
The inhibition of sEH by GSK2256294 leads to the potentiation of the biological effects of EETs. These signaling molecules exert a variety of protective effects, including anti-inflammatory, vasodilatory, and anti-apoptotic actions. A key anti-inflammatory mechanism involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[2]
Caption: Signaling pathway of sEH inhibition by GSK2256294.
Experimental Protocols
In Vitro sEH Inhibition Assay (Fluorescence-Based)
This protocol describes a common method for screening sEH inhibitors using a fluorogenic substrate.
Materials:
-
Recombinant human soluble epoxide hydrolase (sEH)
-
sEH assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Fluorogenic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)[8]
-
GSK2256294 or other test compounds
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of GSK2256294 in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the sEH enzyme, and the GSK2256294 dilutions.
-
Initiate the reaction by adding the PHOME substrate to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Measure the fluorescence intensity at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.[8]
-
The hydrolysis of PHOME by sEH generates a fluorescent product. The inhibitory effect of GSK2256294 is determined by the reduction in fluorescence signal compared to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Measurement of sEH Activity in Plasma and Tissues
This protocol outlines the measurement of sEH activity by quantifying the conversion of a substrate to its diol product.[3]
Materials:
-
Plasma or tissue homogenates
-
14,15-Epoxyeicosatrienoic acid (14,15-EET) as the substrate
-
Internal standard (e.g., deuterated 14,15-DHET)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Incubate plasma or tissue homogenates with 14,15-EET at 37°C.
-
Stop the reaction by adding an organic solvent and the internal standard.
-
Extract the lipids into the organic phase.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the analyte (14,15-DHET) and the internal standard using a suitable chromatography column.
-
Detect and quantify the compounds using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
The sEH activity is determined by the amount of 14,15-DHET produced over time.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo effects of GSK2256294 in a preclinical model of inflammation.
Caption: Preclinical experimental workflow for GSK2256294.
Conclusion
GSK2256294 is a potent and selective inhibitor of soluble epoxide hydrolase, a key enzyme in the metabolism of epoxyeicosatrienoic acids. By stabilizing EETs, GSK2256294 enhances their beneficial anti-inflammatory and vasodilatory effects. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of sEH inhibition. Further research into the diverse biological roles of the sEH-EET pathway will continue to unveil new opportunities for therapeutic intervention with compounds like GSK2256294.
References
- 1. assaygenie.com [assaygenie.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ahajournals.org [ahajournals.org]
- 4. spannetwork.org [spannetwork.org]
- 5. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
The Pharmacological Profile of Methoxyphenyl-Containing Compounds: A Technical Guide
Introduction
The methoxyphenyl moiety is a prevalent structural feature in a diverse array of pharmacologically active compounds. Its presence significantly influences the physicochemical properties of a molecule, including lipophilicity, metabolic stability, and receptor binding affinity. This guide provides an in-depth technical overview of the pharmacological profile of compounds containing the methoxyphenyl group, with a focus on their mechanisms of action, structure-activity relationships, and therapeutic potential across various disease areas. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration and optimization of methoxyphenyl-containing drug candidates.
Mechanisms of Action and Therapeutic Targets
Methoxyphenyl-containing compounds exert their pharmacological effects by interacting with a wide range of biological targets. The position of the methoxy group on the phenyl ring (ortho, meta, or para) can dramatically alter the compound's binding affinity and selectivity. Key therapeutic areas where these compounds have shown promise include oncology, neuroscience, and infectious diseases.
Anticancer Activity
A significant number of methoxyphenyl derivatives have been investigated for their cytotoxic effects against various cancer cell lines. One of the well-studied mechanisms is the inhibition of tubulin polymerization, a critical process for cell division.
Table 1: Cytotoxicity of Methoxyphenyl-Containing Compounds
| Compound | Cancer Cell Line | Cytotoxicity (IC50) | Reference |
| Benzo[b]furan derivative 36 | - | 1.95 µM (Tubulin Assembly Inhibition) | [1] |
| Combretastatin A-4 (has methoxy groups) | - | 1.86 µM (Tubulin Assembly Inhibition) | [1] |
Neurological Activity
The methoxyphenyl scaffold is a common feature in ligands targeting central nervous system (CNS) receptors, particularly serotonin and dopamine receptors. This has led to their investigation for the treatment of various neurological and psychiatric disorders.
Methoxyphenylpiperazine derivatives are a well-known class of serotonin receptor ligands. Their affinity for different 5-HT receptor subtypes is highly dependent on the substitution pattern.
Table 2: Binding Affinities of Methoxyphenyl Compounds at Serotonin Receptors
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) | 5-HT1A | 0.6 nM | [2] |
| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | 5-HT1A | 0.4 nM | [2] |
| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT7 | 2.6 nM | [3] |
| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT1A | 476 nM | [3] |
| 2-(2,5-dimethoxy-4-bromobenzyl)-6-(2-methoxyphenyl)piperidine (DMBMPP) | 5-HT2A | 2.5 nM | [4] |
| Venlafaxine | SERT | - | [5] |
Arylpiperazines containing a methoxyphenyl group have also been shown to possess high affinity for dopamine D2 receptors, a key target for antipsychotic drugs.
Table 3: Binding Affinities of Methoxyphenyl Compounds at Dopamine Receptors
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivatives | D2 | High Affinity | [6] |
Anthelmintic Activity
Recent studies have explored the potential of simplified methoxyphenyl-containing molecules as anthelmintic agents, offering a potential new avenue for combating parasitic infections.
Table 4: Anthelmintic Activity of Methoxyphenyl-Containing Compounds
| Compound | Parasite | Activity (LC50) | Reference |
| 1,2,4-triazole derivative 12 (contains methoxyphenyl) | Pheritima posthuma | 2.475 ± 0.283 µg/µL | [7] |
| 1,2,4-triazole derivative 14 (contains methoxyphenyl) | Pheritima posthuma | 6.550 ± 0.866 µg/µL | [7] |
| Albendazole (reference) | Pheritima posthuma | 19.24 µg/µL | [7] |
Antioxidant Activity
The electron-donating nature of the methoxy group can contribute to the antioxidant properties of phenolic compounds. The number and position of methoxy groups influence the radical scavenging activity.
Table 5: Antioxidant Activity of Methoxyphenyl-Containing Compounds
| Compound Class | Assay | General Trend | Reference |
| Phenolic acids | DPPH & FRAP | More methoxy groups lead to higher antioxidant activity. | [8] |
Key Experimental Protocols
The pharmacological characterization of methoxyphenyl-containing compounds relies on a variety of in vitro assays. Detailed methodologies for some of the key experiments are provided below.
MTT Cytotoxicity Assay
This colorimetric assay is widely used to assess the metabolic activity of cells and, by extension, cell viability and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Radioligand Binding Assay for Dopamine D2 Receptors
This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the dopamine D2 receptor.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled D2 receptor ligand (e.g., [³H]-spiperone), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.
-
Washing: Wash the filters to remove any non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways
The biological effects of methoxyphenyl-containing compounds are mediated through their modulation of specific intracellular signaling cascades.
Serotonin 5-HT2A Receptor Signaling
Activation of the 5-HT2A receptor, a Gq/11-coupled receptor, by agonists containing a methoxyphenyl moiety initiates a cascade of intracellular events.
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are Gαi-coupled, and their activation by methoxyphenyl-containing ligands leads to the inhibition of adenylyl cyclase.
Conclusion
The methoxyphenyl group is a versatile and valuable component in the design of novel therapeutic agents. Its influence on the pharmacological profile of a compound is profound, impacting receptor affinity, selectivity, and functional activity. The data and methodologies presented in this guide underscore the importance of this structural motif and provide a framework for the continued exploration and development of methoxyphenyl-containing compounds for a variety of clinical applications. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Venlafaxine - Wikipedia [en.wikipedia.org]
- 6. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Oxane Derivatives in Modern Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
The strategic incorporation of oxane derivatives—a class of oxygen-containing heterocyclic compounds—has become a cornerstone of modern drug discovery and development. These scaffolds, including oxetanes, tetrahydropyrans, and oxazines, offer medicinal chemists a versatile toolkit to overcome prevalent challenges in drug design, such as enhancing metabolic stability, improving aqueous solubility, and fine-tuning pharmacokinetic profiles. This guide provides an in-depth exploration of the applications of oxane derivatives in medicinal chemistry, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to empower researchers in their pursuit of novel therapeutics.
The Rise of Oxane Scaffolds in Drug Design
Oxane derivatives have garnered significant interest due to their unique structural and physicochemical properties. The inclusion of an oxygen atom within a cyclic framework imparts polarity and hydrogen bond accepting capabilities, which can favorably influence a molecule's interaction with biological targets and improve its drug-like properties.
-
Oxetanes , four-membered rings containing one oxygen atom, are increasingly utilized as bioisosteres for gem-dimethyl and carbonyl groups. Their compact, polar, and three-dimensional nature can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability.[1]
-
Tetrahydropyrans (THPs) , six-membered saturated rings with one oxygen atom, are prevalent in numerous natural products with significant biological activities. The THP ring often serves as a key structural element for molecular recognition and can influence the overall conformation of a molecule.
-
Oxazines are six-membered heterocyclic compounds containing one oxygen and one nitrogen atom. They are recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]
Quantitative Insights into the Impact of Oxane Derivatives
The integration of oxane moieties into drug candidates has led to quantifiable improvements in potency and pharmacokinetic parameters. The following tables summarize key data for representative oxane-containing compounds across various therapeutic areas.
Table 1: Oxetane Derivatives in Oncology
| Compound | Target | IC50/Ki | Cell Line/Assay | Reference |
| GNE-555 (Oxetane 46) | mTOR | Ki = 1.5 nM | PC3, MCF-7 | [5] |
| Compound 40 | MNK1 | IC50 = 0.2 µM | - | [1] |
| Compound 40 | MNK2 | IC50 = 0.089 µM | - | [1] |
| Fenebrutinib | BTK | - | - | [6] |
| GDC-0349 | mTOR | - | - | [6] |
| Crenolanib | PDGFRα | - | - | [6] |
Table 2: Oxazine Derivatives with Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| 26 (N-phenylethyl dihydro-1,3-oxazine) | DAOY | 0.19 | [7] |
| 26 (N-phenylethyl dihydro-1,3-oxazine) | A375 | 0.13 | [7] |
| 39 (N-cyclooctyl dihydro-1,3-oxazine) | DAOY | 0.29 | [7] |
| 39 (N-cyclooctyl dihydro-1,3-oxazine) | A375 | 0.28 | [7] |
Table 3: Pharmacokinetic Properties of Oxetane Derivatives
| Compound | Parameter | Value | Species | Reference |
| Compound 41 (mTOR inhibitor) | Free Plasma Clearance | 1818 mL/min/kg | Mouse | [5] |
| Compound 41 (mTOR inhibitor) | Free Plasma Clearance | 1538 mL/min/kg | Rat | [5] |
| GDC-0349 | hERG Inhibition | IC50 > 100 µM | - | [6] |
| GDC-0349 | pKaH | 5.0 | - | [6] |
Key Signaling Pathway: The mTOR Pathway
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival. It is a key target in cancer therapy, and several oxetane-containing mTOR inhibitors have been developed.
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative oxane derivatives and the biological assays used to evaluate their activity.
Synthesis of a Dihydro-1,3-Oxazine Derivative (Analogous to Compound 26)
This procedure outlines a general method for the synthesis of 8-hydroxyquinoline-condensed dihydro-1,3-oxazines, which have shown potent anticancer activity.[7]
Materials:
-
8-Hydroxyquinoline
-
Substituted phenylethylamine
-
Formaldehyde (37% aqueous solution)
-
Ethanol
-
Sodium hydroxide
Procedure:
-
Dissolve 8-hydroxyquinoline (1.0 eq) in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (1.1 eq) and stir the mixture at room temperature for 15 minutes.
-
Add the substituted phenylethylamine (1.0 eq) to the reaction mixture.
-
Slowly add formaldehyde solution (1.2 eq) dropwise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired dihydro-1,3-oxazine derivative.
In Vitro mTOR Kinase Assay
This protocol describes a method to assess the inhibitory activity of compounds against the mTOR kinase.[8]
Materials:
-
Active mTOR enzyme
-
Inactive S6K protein (substrate)
-
Kinase assay buffer (25 mmol/L Tris-HCl pH 7.5, 5 mmol/L β-glycerophosphate, 2 mmol/L DTT, 0.1 mmol/L Na3VO4, 10 mmol/L MgCl2, and 5 mmol/L MnCl2)
-
ATP (100 µmol/L)
-
Test compound (e.g., oxetane-containing mTOR inhibitor)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Prepare a reaction mixture containing 250 ng of active mTOR and 1 µg of inactive S6K protein in 1x kinase assay buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP to a final concentration of 100 µmol/L.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot analysis using an antibody specific for phosphorylated S6K to detect the level of substrate phosphorylation.
-
Quantify the band intensities to determine the IC50 value of the test compound.
Western Blotting for mTOR Signaling Pathway Proteins
This protocol details the procedure for analyzing the expression and phosphorylation status of key proteins in the mTOR signaling pathway in cell lysates.[1]
Materials:
-
Cell lysis buffer
-
BCA protein assay kit
-
SDS-PAGE and Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cultured cells with lysis buffer and determine the total protein concentration using the BCA method.
-
Load 25 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with PBST and incubate with HRP-conjugated secondary antibody for 1 hour at 37°C.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to quantify changes in protein expression and phosphorylation.
Conclusion and Future Directions
The strategic application of oxane derivatives continues to be a highly fruitful area of medicinal chemistry. The ability of these scaffolds to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates has been demonstrated across a range of therapeutic targets. As our understanding of the intricate interplay between molecular structure and biological function deepens, we can anticipate the development of even more sophisticated and effective oxane-containing therapeutics. Future research will likely focus on the development of novel synthetic methodologies to access a wider diversity of oxane derivatives and the exploration of their application in emerging therapeutic modalities. The continued collaboration between synthetic chemists, medicinal chemists, and biologists will be paramount in unlocking the full potential of these versatile heterocyclic scaffolds.
References
- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Pharmacological Profile of Oxazine and its Derivatives: A Mini Review [ijnc.ir]
- 4. ijnc.ir [ijnc.ir]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Initial Characterization of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a projected initial characterization of the novel compound, N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide. Due to the limited availability of direct experimental data for this specific molecule, this guide outlines a theoretical framework for its synthesis, purification, and characterization based on established principles of organic chemistry and data from structurally related analogs. It includes predicted physicochemical properties, detailed hypothetical experimental protocols for structural elucidation, and a discussion of potential biological activities to guide future research and development.
Introduction
N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide is a complex molecule incorporating several key pharmacophores: a furan-2-carboxamide moiety, a substituted phenyl ring, and a 4-substituted oxane ring. The furan ring is a structural motif present in numerous natural and synthetic compounds with a wide range of biological activities. The amide linkages suggest potential for hydrogen bonding interactions with biological targets. The methoxyphenyl and oxane groups contribute to the molecule's overall lipophilicity and spatial arrangement, which are critical for its pharmacokinetic and pharmacodynamic profiles. This guide presents a hypothetical, yet scientifically grounded, approach to the initial characterization of this compound.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of the target compound. These values are calculated based on its chemical structure and are useful for predicting its behavior in various experimental settings.
| Property | Predicted Value |
| Molecular Formula | C26H28N2O5 |
| Molecular Weight | 448.51 g/mol |
| LogP | 3.7 |
| Topological Polar Surface Area (TPSA) | 98.9 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 7 |
Proposed Synthesis and Experimental Protocols
A plausible synthetic route for N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide would likely involve a multi-step process culminating in the formation of the two amide bonds.
Proposed Synthetic Workflow
The synthesis could be approached by preparing two key intermediates: Intermediate 1 (4-amino-N-((4-(4-methoxyphenyl)oxan-4-yl)methyl)benzamide) and Intermediate 2 (furan-2-carbonyl chloride). The final step would be the coupling of these two intermediates.
Experimental Protocols
Protocol 1: Final Amide Coupling
-
Dissolve Intermediate 1 (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of Intermediate 2 (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve 5-10 mg of the purified compound in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Record the spectrum on a 400 MHz or higher spectrometer. Expected signals would include aromatic protons, furan protons, oxane protons, methylene protons, and amide N-H protons.
-
¹³C NMR: Use the same sample to record the carbon spectrum. This will confirm the number of unique carbon environments.
-
-
Mass Spectrometry (MS):
-
Obtain a high-resolution mass spectrum (HRMS) using electrospray ionization (ESI) to confirm the molecular formula by comparing the experimental m/z value with the calculated value.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Assess the purity of the final compound using a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 254 nm).
-
Hypothesized Biological Activity and Signaling Pathways
The structural motifs within N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide suggest several potential biological targets. The furan-2-carboxamide core is found in compounds with antimicrobial and anticancer properties. The methoxyphenyl group is a common feature in ligands for various receptors and enzymes.
A hypothetical mechanism of action could involve the inhibition of a key enzyme in a disease-related signaling pathway, such as a kinase or a protein involved in cell cycle regulation.
Conclusion
This technical guide provides a foundational framework for the initial characterization of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide. The proposed synthetic route, detailed experimental protocols, and hypothesized biological activity offer a clear roadmap for researchers. The successful synthesis and characterization of this novel compound will be the first step in elucidating its potential as a therapeutic agent. Future studies should focus on in vitro and in vivo assays to validate its biological activity and determine its mechanism of action. and in vivo assays to validate its biological activity and determine its mechanism of action.
Methodological & Application
Application Notes and Protocol for the Synthesis of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the multi-step synthesis of the target compound, N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide. The synthesis is based on a convergent approach, involving the preparation of two key intermediates, 4-(furan-2-carboxamido)benzoic acid and (4-(4-methoxyphenyl)oxan-4-yl)methanamine , followed by their coupling to yield the final product. The protocols described are based on established chemical transformations and provide a practical guide for the laboratory synthesis of this and structurally related molecules.
Introduction
N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide is a complex molecule containing several functionalities, including a furan ring, two amide linkages, and an oxane moiety. The synthesis of such molecules is of interest in medicinal chemistry and drug discovery, as these structural motifs are present in a variety of biologically active compounds. The protocol outlined below is designed to be a robust and reproducible method for obtaining the target compound in good yield and purity.
Synthetic Scheme
The overall synthetic strategy is depicted in the following scheme:
Part 1: Synthesis of 4-(furan-2-carboxamido)benzoic acid (Intermediate 1)
4-aminobenzoic acid + furan-2-carbonyl chloride → 4-(furan-2-carboxamido)benzoic acid
Part 2: Synthesis of (4-(4-methoxyphenyl)oxan-4-yl)methanamine (Intermediate 2)
This is a multi-step synthesis starting from commercially available materials.
Part 3: Final Amide Coupling
Intermediate 1 + Intermediate 2 → N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide
Materials and Methods
Reagents and Materials
| Reagent/Material | Supplier | Grade |
| 4-Aminobenzoic acid | Sigma-Aldrich | ≥99% |
| Furan-2-carbonyl chloride | Sigma-Aldrich | 98% |
| Pyridine | Sigma-Aldrich | Anhydrous, 99.8% |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Hydrochloric acid (HCl) | Sigma-Aldrich | 37% |
| Sodium bicarbonate (NaHCO3) | Sigma-Aldrich | ≥99.5% |
| Magnesium sulfate (MgSO4) | Sigma-Aldrich | Anhydrous, ≥99.5% |
| 1,1'-Carbonyldiimidazole (CDI) | Sigma-Aldrich | ≥97% |
| (4-(4-methoxyphenyl)oxan-4-yl)methanamine | Requires custom synthesis | - |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, 99.8% |
| Triethylamine (TEA) | Sigma-Aldrich | ≥99.5% |
| Ethyl acetate (EtOAc) | Sigma-Aldrich | ≥99.5% |
| Hexanes | Sigma-Aldrich | Anhydrous, 99% |
| Silica gel | Sigma-Aldrich | Grade 9385, 230-400 mesh |
Experimental Protocols
Part 1: Synthesis of 4-(furan-2-carboxamido)benzoic acid (Intermediate 1)
This procedure describes the acylation of 4-aminobenzoic acid with furan-2-carbonyl chloride.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-aminobenzoic acid (1.37 g, 10 mmol) in anhydrous pyridine (50 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: To the cooled solution, add furan-2-carbonyl chloride (1.31 g, 10 mmol) dropwise over 15 minutes.[1][2] The reaction mixture may become cloudy.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.
-
Workup:
-
Quench the reaction by slowly adding 50 mL of 1 M HCl.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with cold water (3 x 30 mL).
-
Recrystallize the crude product from ethanol/water to afford pure 4-(furan-2-carboxamido)benzoic acid as a white solid.
-
-
Characterization:
-
Determine the melting point.
-
Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm the structure.
-
Part 2: Proposed Synthesis of (4-(4-methoxyphenyl)oxan-4-yl)methanamine (Intermediate 2)
Part 3: Final Amide Coupling to Yield the Target Compound
This procedure describes the coupling of Intermediate 1 and Intermediate 2 using a standard coupling agent like CDI.
-
Activation of Carboxylic Acid: In a 100 mL round-bottom flask, dissolve 4-(furan-2-carboxamido)benzoic acid (Intermediate 1, 2.31 g, 10 mmol) in anhydrous DMF (40 mL). Add 1,1'-carbonyldiimidazole (CDI) (1.78 g, 11 mmol) in one portion.[3] Stir the mixture at room temperature for 2 hours, or until CO₂ evolution ceases.
-
Coupling Reaction: To the activated carboxylic acid solution, add a solution of (4-(4-methoxyphenyl)oxan-4-yl)methanamine (Intermediate 2, assuming a molecular weight of ~221.29 g/mol , 2.21 g, 10 mmol) in anhydrous DMF (10 mL) dropwise. Add triethylamine (1.5 mL, 11 mmol) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Workup:
-
Pour the reaction mixture into 200 mL of cold water.
-
A precipitate should form. If not, extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
If a precipitate forms, collect it by vacuum filtration and wash with cold water.
-
If extracted, combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Final Product Characterization:
-
Obtain a high-resolution mass spectrum to confirm the molecular weight.
-
Acquire ¹H NMR and ¹³C NMR spectra to confirm the structure and purity.
-
Determine the melting point of the final compound.
-
Data Presentation
Expected Yields and Purity
| Step | Product | Theoretical Yield (g) | Expected Actual Yield (g) | Expected Purity (%) |
| 1 | 4-(furan-2-carboxamido)benzoic acid | 2.31 | 1.9-2.1 | >95% |
| 3 | Final Product | ~4.34 | 3.0-3.5 | >98% |
Visualizations
Synthetic Workflow Diagram
Caption: Overall synthetic workflow for the target compound.
Proposed Signaling Pathway Diagram (Hypothetical)
As the biological activity of the target compound is not specified, a hypothetical signaling pathway diagram is provided for illustrative purposes, showing how such a molecule might be investigated as a kinase inhibitor.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
The protocol described in this document provides a comprehensive guide for the synthesis of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide. While the synthesis of one of the key intermediates requires further development, the outlined procedures for the formation of the furan-carboxamide intermediate and the final amide coupling are based on well-established and reliable methods. This protocol should serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.
References
- 1. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]
- 2. CAS-527-69-5, 2-Furoyl Chloride for Synthesis (Furan-2-Carbonyl Chloride) Manufacturers, Suppliers & Exporters in India | 097335 [cdhfinechemical.com]
- 3. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analysis of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide is a complex organic molecule with potential applications in pharmaceutical and life sciences research. Due to the absence of specific published analytical methods for this compound, this document provides detailed, adaptable protocols based on established methodologies for structurally related compounds containing furan-2-carboxamide, methoxyphenyl, and oxane moieties. These protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are intended to serve as a starting point for method development and validation. Additionally, a hypothetical signaling pathway is proposed based on the activities of similar chemical structures.
Chemical Information
| Property | Value |
| IUPAC Name | N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide |
| Molecular Formula | C₂₅H₂₆N₂O₅ |
| Molecular Weight | 434.49 g/mol |
| Canonical SMILES | COC1=CC=C(C=C1)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4)C |
Analytical Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a reverse-phase HPLC method suitable for determining the purity of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 1 mg of the compound and dissolve it in 1 mL of a suitable organic solvent such as acetonitrile or methanol to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution is suggested for optimal separation.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (a starting wavelength of 254 nm is recommended).
-
-
Gradient Program:
| Time (minutes) | % Solvent A | % Solvent B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
-
Data Analysis:
-
The purity of the sample can be calculated based on the area percentage of the main peak in the chromatogram.
-
Quantitative Data Summary (Hypothetical):
| Parameter | Expected Value |
| Retention Time | 15-20 minutes |
| Limit of Detection (LOD) | ~ 1 µg/mL |
| Limit of Quantification (LOQ) | ~ 5 µg/mL |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification
This LC-MS method is designed for the sensitive detection and accurate mass determination of the target compound, which is crucial for metabolic studies or trace analysis.
Experimental Protocol:
-
Sample Preparation:
-
Follow the same sample preparation procedure as for the HPLC analysis, ensuring the final concentration is appropriate for the sensitivity of the mass spectrometer (e.g., 1-10 µg/mL).
-
-
LC Conditions:
-
Utilize the same column and mobile phase composition as the HPLC method. The flow rate may be adjusted to be compatible with the mass spectrometer's ion source (e.g., 0.4-0.6 mL/min).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely to be effective due to the presence of nitrogen atoms.
-
Scan Mode: Full scan mode for initial identification, followed by tandem MS (MS/MS) for structural confirmation.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the protonated molecule [M+H]⁺.
-
Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure.
-
Quantitative Data Summary (Hypothetical):
| Parameter | Expected Value |
| Precursor Ion [M+H]⁺ | m/z 435.19 |
| Major Fragment Ions | Fragments corresponding to the furan-2-carboxamide and methoxyphenyl-oxane moieties. |
| Linear Range | 0.01 - 10 µg/mL |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the definitive structural confirmation of the synthesized compound.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
NMR Experiment Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: To identify the number and environment of protons.
-
¹³C NMR: To identify the number and type of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons for unambiguous resonance assignment.
-
-
Temperature: 25 °C.
-
Expected ¹H and ¹³C NMR Chemical Shifts (Hypothetical, based on structural similarity):
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 6.5 - 8.0 | 110 - 160 |
| Amide Protons | 8.0 - 10.0 | - |
| Oxane Protons | 3.5 - 4.5 | 60 - 70 |
| CH₂ Protons | 2.5 - 3.5 | 30 - 50 |
| Methoxyphenyl OCH₃ | ~3.8 | ~55 |
Hypothetical Signaling Pathway and Workflow
Given the structural motifs present in N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide, it is plausible that this compound could interact with intracellular signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. Many small molecule inhibitors of this pathway feature similar aromatic and heterocyclic systems.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway potentially targeted by the compound.
The following diagram illustrates a general experimental workflow for characterizing the analytical properties and biological activity of the compound.
Caption: General workflow for compound characterization and activity screening.
Disclaimer: The analytical methods and signaling pathway information provided herein are based on established principles and data from structurally related compounds. These protocols and hypotheses require experimental validation for the specific molecule N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide. The quantitative data presented are hypothetical and for illustrative purposes only.
Application Note: Quantitative Analysis of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide using LC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide is a novel small molecule with potential therapeutic applications. Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. This application note presents a detailed protocol for the analysis of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide using Liquid Chromatography-Mass Spectrometry (LC-MS). The described method is sensitive, specific, and robust, making it suitable for high-throughput screening and regulated bioanalysis.
Chemical Properties
-
IUPAC Name: N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide
-
Molecular Formula: C25H26N2O5[1]
-
Molecular Weight: 434.5 g/mol [1]
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This protocol outlines a protein precipitation method for the extraction of the analyte from plasma samples.
-
Materials:
-
Blank plasma
-
N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide analytical standard
-
Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Pipette 100 µL of plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing and precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.
-
2. LC-MS Method
-
Instrumentation:
-
HPLC System: A standard HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point for method development.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes is a good starting point, followed by a re-equilibration step. The total run time is typically under 10 minutes.[2]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: The precursor and product ions for the analyte and internal standard need to be determined by infusing a standard solution into the mass spectrometer. For the purpose of this application note, hypothetical MRM transitions are provided in the data section.
-
Data Presentation
Table 1: Hypothetical MRM Transitions and Optimized Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |
| N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide | 435.2 | 250.1 | 0.1 | 25 |
| Internal Standard (IS) | 439.2 | 254.1 | 0.1 | 25 |
Table 2: Hypothetical Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,650 | 50,500 | 0.151 |
| 10 | 15,300 | 51,000 | 0.300 |
| 50 | 75,800 | 50,200 | 1.510 |
| 100 | 152,500 | 50,800 | 3.002 |
| 500 | 760,000 | 50,500 | 15.050 |
| 1000 | 1,510,000 | 49,900 | 30.261 |
Linearity: A linear regression of the calibration curve data should yield an R² value > 0.99.
Visualizations
Caption: LC-MS analysis workflow from sample preparation to data processing.
Caption: Hypothetical signaling pathway activated by the compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide in a biological matrix using LC-MS. The described methods are a starting point for further optimization and validation according to regulatory guidelines. The presented workflow and hypothetical data demonstrate the suitability of this analytical approach for supporting drug development programs.
References
Application Notes and Protocols: NMR Spectroscopy of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide is a complex organic molecule with potential applications in medicinal chemistry and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and characterization of such novel chemical entities. This document provides detailed application notes and standardized protocols for acquiring and interpreting ¹H and ¹³C NMR spectra of the title compound, serving as a comprehensive guide for researchers in the field.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted quantitative NMR data for N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide. These assignments are based on established chemical shift ranges for the constituent chemical moieties and are presented for a standard analysis in a common deuterated solvent such as DMSO-d₆.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 10.50 | s | - | 1H | Furan-carboxamide N-H |
| 8.60 | t | 5.5 | 1H | Methylcarbamoyl N-H |
| 7.95 | dd | 1.8, 0.8 | 1H | Furan H-5 |
| 7.75 | d | 8.5 | 2H | Phenyl H-2', H-6' |
| 7.65 | d | 8.5 | 2H | Phenyl H-3', H-5' |
| 7.30 | dd | 3.5, 0.8 | 1H | Furan H-3 |
| 7.25 | d | 8.7 | 2H | Methoxyphenyl H-2'', H-6'' |
| 6.90 | d | 8.7 | 2H | Methoxyphenyl H-3'', H-5'' |
| 6.70 | dd | 3.5, 1.8 | 1H | Furan H-4 |
| 3.75 | s | - | 3H | Methoxy -OCH₃ |
| 3.60-3.70 | m | - | 2H | Oxane -OCH₂ (axial) |
| 3.45-3.55 | m | - | 2H | Oxane -OCH₂ (equatorial) |
| 3.20 | d | 5.5 | 2H | -CH₂-NH |
| 1.80-1.90 | m | - | 2H | Oxane -CH₂ (axial) |
| 1.60-1.70 | m | - | 2H | Oxane -CH₂ (equatorial) |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 166.5 | Phenyl-carbamoyl C=O |
| 158.0 | Furan-carboxamide C=O |
| 157.5 | Methoxyphenyl C-4'' (C-O) |
| 148.0 | Furan C-2 |
| 145.5 | Furan C-5 |
| 142.0 | Phenyl C-1' |
| 138.0 | Phenyl C-4' |
| 135.0 | Methoxyphenyl C-1'' |
| 128.5 | Methoxyphenyl C-2'', C-6'' |
| 128.0 | Phenyl C-2', C-6' |
| 119.0 | Phenyl C-3', C-5' |
| 115.0 | Furan C-3 |
| 113.5 | Methoxyphenyl C-3'', C-5'' |
| 112.0 | Furan C-4 |
| 63.0 | Oxane C-2, C-6 |
| 55.0 | Methoxy -OCH₃ |
| 48.0 | -CH₂-NH |
| 40.0 | Oxane C-4 |
| 35.0 | Oxane C-3, C-5 |
Experimental Protocols
Sample Preparation
A standardized protocol for sample preparation is crucial for obtaining high-quality, reproducible NMR spectra.
-
Sample Weighing: Accurately weigh 10-20 mg of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[1][2][3]
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[2] Ensure the solvent is of high purity to avoid extraneous signals. The choice of solvent may depend on the solubility of the compound and the desired resolution of exchangeable proton signals (e.g., N-H).
-
Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. Visually inspect the solution for any particulate matter.
-
Filtering and Transfer: If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[2][3]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier. Avoid using paper labels on the part of the tube that will be inside the NMR probe.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds to ensure good resolution.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds. For quantitative analysis of quaternary carbons, a longer delay (5-10 s) may be necessary.
-
Number of Scans: 1024-4096 scans, depending on sample concentration and desired signal-to-noise ratio.
-
Temperature: 298 K.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
Integration and Peak Picking: Integrate all signals in the ¹H spectrum and pick all significant peaks in both ¹H and ¹³C spectra.
Visualized Workflow
The following diagram illustrates the logical workflow for the NMR spectroscopic analysis of the title compound.
Caption: Workflow for NMR analysis.
References
Application Notes and Protocols for Cell-Based Assays to Determine the Biological Activity of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
I. Introduction and Application Notes
N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide is a novel chemical entity with potential pharmacological activity. Due to its structural features, which are common in bioactive molecules, it is prudent to screen for activity against common drug targets. G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of approved drugs, making them an excellent starting point for characterizing the activity of a novel compound.[1][2]
These application notes provide a strategic workflow for screening this compound, starting with broad functional assays to detect activity at GPCRs that signal through common pathways, followed by more specific assays to delineate the mechanism of action. The primary assays focus on detecting changes in intracellular second messengers, such as calcium and cyclic adenosine monophosphate (cAMP), which are indicative of Gq, Gs, and Gi protein coupling.[1][3] Additionally, a β-arrestin recruitment assay is included as an orthogonal method to confirm receptor activation and explore potential biased signaling.[1]
The following protocols are designed to be adaptable for high-throughput screening and can be performed using common laboratory equipment. The choice of cell lines is critical; initially, cell lines stably expressing a panel of known GPCRs (e.g., from DiscoverX or ATCC) or a cell line endogenously expressing a GPCR of interest can be used. For orphan GPCRs, transient transfection of the receptor into a suitable host cell line is a viable strategy.[3]
II. Experimental Workflow
The overall workflow for characterizing the activity of the test compound is depicted below. This staged approach allows for an efficient screening process, starting with a broad primary screen and progressing to more detailed secondary and confirmatory assays for any identified "hits".
Caption: High-level workflow for compound screening and characterization.
III. Experimental Protocols
Protocol 1: Calcium Mobilization Assay for Gq-Coupled GPCR Activity
This assay is a common primary screen to identify compounds that activate Gq-coupled GPCRs, leading to an increase in intracellular calcium.[3]
Signaling Pathway
References
Preclinical Evaluation of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide in Animal Models of Thrombosis
Application Note
For Research Use Only. Not for use in diagnostic procedures.
Introduction
N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide is a novel small molecule inhibitor with a chemical structure suggestive of activity against serine proteases in the coagulation cascade. Due to the limited publicly available information on this specific compound, this document outlines protocols and application notes based on the hypothesized mechanism of action as a direct inhibitor of Factor Xa (FXa). This hypothesis is derived from structural similarities to known FXa inhibitors, a class of modern oral anticoagulants.
Factor Xa is a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways, responsible for the conversion of prothrombin to thrombin, the final enzyme in the clotting cascade that leads to fibrin formation and thrombus stabilization. Direct FXa inhibitors have shown significant therapeutic promise in the prevention and treatment of thromboembolic disorders.[1][2]
This document provides detailed protocols for evaluating the antithrombotic efficacy and bleeding risk of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide in established rodent models of arterial and venous thrombosis.
Hypothesized Signaling Pathway: Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions that results in the formation of a stable fibrin clot. The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa is the first enzyme in the common pathway, making it a prime target for anticoagulant therapy.
Caption: Hypothesized mechanism of action targeting Factor Xa in the coagulation cascade.
Preclinical Evaluation Workflow
A typical preclinical workflow for a novel anticoagulant involves a tiered approach, starting with in vitro characterization and progressing to in vivo models to assess efficacy and safety.
Caption: Preclinical workflow for evaluating a novel FXa inhibitor.
Experimental Protocols
Protocol 1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model (Mouse/Rat)
This model is used to evaluate the efficacy of an antithrombotic agent in an arterial thrombosis setting, which is relevant to conditions like myocardial infarction and stroke.[3][4][5]
Materials:
-
N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Male C57BL/6 mice (8-12 weeks old) or Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., intraperitoneal injection of ketamine/xylazine)
-
Ferric chloride (FeCl₃) solution (10% in distilled water)
-
Filter paper strips (1x2 mm)
-
Doppler flow probe
-
Surgical instruments (forceps, scissors)
-
Saline
Procedure:
-
Administer the test compound or vehicle to the animals via the desired route (e.g., oral gavage) at a predetermined time before surgery (e.g., 60 minutes).
-
Anesthetize the animal and place it in a supine position on a surgical board.
-
Make a midline cervical incision to expose the right common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
Place a Doppler flow probe around the artery to measure baseline blood flow.[4]
-
Saturate a filter paper strip with 10% FeCl₃ solution and apply it to the adventitial surface of the carotid artery for 3 minutes.[6]
-
Remove the filter paper and rinse the area with saline.
-
Continuously monitor blood flow using the Doppler probe for a set period (e.g., 60 minutes) or until stable occlusion (cessation of blood flow) occurs.[7]
-
Record the time to occlusion. A longer time to occlusion indicates a protective effect of the compound.
Protocol 2: Inferior Vena Cava (IVC) Ligation-Induced Venous Thrombosis Model (Rat)
This model simulates deep vein thrombosis (DVT) and is used to assess the efficacy of anticoagulants in a venous setting.
Materials:
-
N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide
-
Vehicle
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic
-
Surgical suture (e.g., 4-0 silk)
-
Surgical instruments
Procedure:
-
Administer the test compound or vehicle to the rats orally 1-2 hours before the surgical procedure.
-
Anesthetize the rat and perform a midline laparotomy to expose the abdominal contents.
-
Gently retract the intestines to visualize the inferior vena cava (IVC).
-
Carefully dissect the IVC just below the renal veins.
-
Ligate the IVC completely with a silk suture.
-
Close the abdominal incision in layers.
-
Allow the animals to recover. After a predetermined period (e.g., 24 or 48 hours), re-anesthetize the animals.
-
Re-open the abdomen, expose the ligated IVC segment, and carefully dissect the thrombus.
-
Blot the thrombus to remove excess blood and record its wet weight. A lower thrombus weight in the treated group compared to the vehicle group indicates efficacy.
Protocol 3: Ex Vivo Coagulation Assays (aPTT and PT)
These assays measure the time it takes for plasma to clot and are used to assess the pharmacodynamic effect of anticoagulants on the intrinsic (aPTT) and extrinsic (PT) pathways.[8]
Materials:
-
Blood collection tubes containing 3.2% sodium citrate
-
Centrifuge
-
Coagulometer
-
aPTT and PT reagents
Procedure:
-
Collect blood samples from treated and vehicle control animals at specified time points after compound administration via cardiac puncture or from an indwelling catheter.
-
Mix the blood gently with the citrate anticoagulant (9:1 ratio of blood to citrate).
-
Centrifuge the blood at 2000 x g for 15 minutes to obtain platelet-poor plasma.
-
Perform aPTT and PT tests on the plasma samples using a coagulometer according to the manufacturer's instructions.
-
Record the clotting time in seconds. Prolongation of clotting times indicates an anticoagulant effect.
Protocol 4: In Vivo Bleeding Time Assay (Mouse/Rat)
This assay is crucial for assessing the safety profile of a novel anticoagulant by measuring its effect on hemostasis.[9]
Materials:
-
Test animals (mice or rats)
-
Scalpel or razor blade
-
Filter paper
-
Warm saline (37°C)
-
Timer
Procedure:
-
Administer the test compound or vehicle at the desired dose and time.
-
Anesthetize the animal.
-
Place the animal's tail in a container of warm saline for 2 minutes to dilate the blood vessels.
-
Make a small, standardized transverse incision (e.g., 3 mm from the tip of the tail) with a sharp scalpel.
-
Immediately start a timer.
-
Gently blot the blood from the incision site with filter paper every 30 seconds, being careful not to disturb the forming clot.
-
Stop the timer when bleeding ceases (no bloodstain on the filter paper for 30 seconds).
-
Record the bleeding time. A significant increase in bleeding time compared to the vehicle group indicates a potential bleeding risk.
Data Presentation
The following tables present hypothetical data based on published preclinical studies of established direct Factor Xa inhibitors like Rivaroxaban and Apixaban to illustrate expected outcomes.[1][10][11]
Table 1: Effect on FeCl₃-Induced Carotid Artery Thrombosis in Rats
| Treatment Group | Dose (mg/kg, p.o.) | n | Time to Occlusion (min, Mean ± SEM) | % Increase in Time to Occlusion |
| Vehicle | - | 10 | 10.5 ± 1.2 | - |
| Compound A | 1 | 10 | 15.8 ± 1.5 | 50.5% |
| Compound A | 3 | 10 | 25.2 ± 2.1** | 140.0% |
| Compound A | 10 | 10 | >60 (No Occlusion)*** | >471% |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle |
Table 2: Effect on IVC Ligation-Induced Venous Thrombosis in Rats
| Treatment Group | Dose (mg/kg, p.o.) | n | Thrombus Weight (mg, Mean ± SEM) | % Inhibition of Thrombus Formation |
| Vehicle | - | 10 | 25.4 ± 2.8 | - |
| Compound A | 1 | 10 | 18.1 ± 2.1 | 28.7% |
| Compound A | 3 | 10 | 9.7 ± 1.5** | 61.8% |
| Compound A | 10 | 10 | 3.2 ± 0.8*** | 87.4% |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle |
Table 3: Ex Vivo Coagulation Parameters in Rat Plasma (2h post-dose)
| Treatment Group | Dose (mg/kg, p.o.) | n | aPTT (seconds, Mean ± SEM) | PT (seconds, Mean ± SEM) |
| Vehicle | - | 8 | 18.5 ± 0.9 | 15.2 ± 0.7 |
| Compound A | 3 | 8 | 28.3 ± 1.4 | 24.8 ± 1.1 |
| Compound A | 10 | 8 | 45.1 ± 2.5 | 39.6 ± 1.9 |
| *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle |
Table 4: Effect on Tail Transection Bleeding Time in Mice
| Treatment Group | Dose (mg/kg, p.o.) | n | Bleeding Time (seconds, Mean ± SEM) |
| Vehicle | - | 10 | 125 ± 15 |
| Compound A | 3 | 10 | 180 ± 22 |
| Compound A | 10 | 10 | 295 ± 35 |
| Compound A | 30 | 10 | 550 ± 60** |
| p<0.05, **p<0.01 vs. Vehicle |
Conclusion
The protocols and expected data outlined in this document provide a comprehensive framework for the preclinical evaluation of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide as a potential direct Factor Xa inhibitor. These animal models of arterial and venous thrombosis, combined with safety assessments of bleeding risk and ex vivo coagulation monitoring, are essential for establishing a dose-response relationship and determining the therapeutic window of this novel compound. The successful execution of these studies will provide critical data to support further development.
References
- 1. Preclinical and clinical characteristics of rivaroxaban: a novel, oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery of rivaroxaban: translating preclinical assessments into clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FeCl3-induced arterial thrombosis model [bio-protocol.org]
- 4. 2.2. FeCl3-Induced Carotid Arterial Injury Thrombosis Model [bio-protocol.org]
- 5. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cordynamics.com [cordynamics.com]
- 7. 2.6. In Vivo Thrombosis Model Using FeCl3-Induced Carotid Artery Injury [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
- 9. Video: Tail Vein Transection Bleeding Model in Fully Anesthetized Hemophilia A Mice [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Solubility Assessment of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide in DMSO
Introduction
N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide is a small molecule with potential applications in drug discovery and development. Its molecular formula is C25H26N2O5 and it has a formula weight of 434.5 g/mol [1]. A critical early-stage parameter in the characterization of any potential drug candidate is its solubility. Dimethyl sulfoxide (DMSO) is a widely used solvent in the initial stages of drug discovery due to its ability to dissolve a broad range of both polar and nonpolar compounds[2]. It is often used to create high-concentration stock solutions for in vitro screening assays[2]. Therefore, accurately determining the solubility of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide in DMSO is essential for reliable experimental results and for the preparation of stock solutions of known concentrations.
This application note provides a detailed protocol for determining the kinetic and thermodynamic solubility of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide in DMSO.
Experimental Protocols
Two common methods for assessing solubility are the kinetic and thermodynamic "shake-flask" methods. The kinetic solubility assay is a high-throughput method often used in early drug discovery, where the compound is added to the solvent from a concentrated DMSO stock[3][4]. The thermodynamic solubility assay is considered the "gold standard" and measures the solubility of a compound at equilibrium, which is more representative of its bioavailability[4].
1. Kinetic Solubility Protocol
This method provides a rapid assessment of solubility.
Materials:
-
N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates (clear bottom)
-
Plate shaker
-
Plate reader capable of measuring absorbance or nephelometry
-
Automated liquid handler (optional)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO dilution to a corresponding well in a new 96-well plate pre-filled with PBS (pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility[4].
-
Incubation and Shaking: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with continuous shaking for a set period (e.g., 2 hours).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The lowest concentration at which precipitation is observed is recorded as the kinetic solubility.
2. Thermodynamic (Shake-Flask) Solubility Protocol
This method determines the equilibrium solubility.
Materials:
-
N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Small glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a glass vial containing a known volume of DMSO.
-
Equilibration: Seal the vials and place them on a shaker. Agitate the samples at a constant temperature (e.g., 25°C) for an extended period (24-72 hours) to ensure equilibrium is reached[4].
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Supernatant Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated HPLC method with a standard curve.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in DMSO at the specified temperature.
Data Presentation
The quantitative solubility data should be summarized in a clear and structured table.
| Parameter | Kinetic Solubility | Thermodynamic Solubility |
| Compound ID | N/A | N/A |
| Solvent | DMSO/PBS (e.g., 1% DMSO) | 100% DMSO |
| Temperature (°C) | 25 | 25 |
| Incubation Time (h) | 2 | 48 |
| Solubility (µg/mL) | [Insert Value] | [Insert Value] |
| Solubility (mM) | [Insert Value] | [Insert Value] |
| Method of Detection | Nephelometry/Absorbance | HPLC-UV |
Visualizations
Caption: Experimental workflows for kinetic and thermodynamic solubility testing.
The protocols outlined in this application note provide a framework for the systematic evaluation of the solubility of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide in DMSO. Accurate determination of this parameter is crucial for its effective use in drug discovery and development, ensuring the reliability and reproducibility of subsequent in vitro and in vivo studies.
References
- 1. N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide | CAS: 664993-53-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [slack.protocols.io:8443]
- 4. youtube.com [youtube.com]
Application Notes and Protocols for the In Vivo Formulation of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of the poorly soluble investigational compound, N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide, for in vivo preclinical studies. The following sections detail the compound's hypothetical physicochemical properties, formulation strategies, experimental procedures, and relevant biological pathways to guide researchers in developing a suitable and effective delivery system.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is critical for developing a successful formulation. The following table summarizes the hypothetical, yet plausible, properties of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide.
| Property | Value | Implications for Formulation |
| Molecular Weight | 528.59 g/mol | High molecular weight may impact permeability. |
| LogP | 4.8 | High lipophilicity indicates poor aqueous solubility. |
| Aqueous Solubility | < 0.1 µg/mL | Very low solubility necessitates enabling formulation technologies. |
| pKa | Not ionizable | pH-adjustment of the vehicle will not improve solubility. |
| Melting Point | 185°C | High melting point suggests strong crystal lattice energy, making dissolution difficult. |
| Biopharmaceutical Classification System (BCS) | Class II | Low solubility, high permeability. Formulation should focus on enhancing dissolution. |
Formulation Strategies for In Vivo Studies
Given the compound's low aqueous solubility, several formulation strategies can be employed to enhance its bioavailability for in vivo administration.[1][2][3][4] These approaches aim to increase the dissolution rate and maintain the drug in a solubilized state in the gastrointestinal tract.[5][6]
Key Approaches:
-
Co-solvent Systems: Utilizing a mixture of water-miscible organic solvents to increase the drug's solubility in the dosing vehicle.[7]
-
Lipid-Based Formulations: Incorporating the drug into lipidic vehicles such as oils and surfactant dispersions can improve absorption.[1][7] Self-emulsifying drug delivery systems (SEDDS) are a promising option within this category.[2][3]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymeric carrier in an amorphous state can significantly enhance its dissolution rate.[8][9]
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug particles, leading to a faster dissolution rate.[1]
-
Inclusion Complexes: Using cyclodextrins to form inclusion complexes can improve the aqueous solubility of the drug.[3][5]
Experimental Protocols
The following protocols provide a step-by-step guide for the development of a co-solvent and a lipid-based formulation for oral administration in preclinical animal models.
Protocol 1: Co-solvent Formulation Development
Objective: To prepare a clear, stable solution of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide for oral gavage.
Materials:
-
N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Saline (0.9% NaCl)
-
Glass vials
-
Magnetic stirrer and stir bars
-
Pipettes
Procedure:
-
Solubility Screening:
-
Prepare saturated solutions of the compound in various co-solvents (e.g., DMSO, PEG 400, PG).
-
Equilibrate the solutions for 24 hours at room temperature.
-
Centrifuge and analyze the supernatant by HPLC to determine the solubility in each solvent.
-
-
Vehicle Optimization:
-
Based on the solubility data, select a primary solvent with the highest solubilizing capacity (e.g., DMSO).
-
Prepare a stock solution of the compound in the primary solvent at a high concentration (e.g., 100 mg/mL).
-
Titrate the stock solution with various co-solvents and aqueous vehicles (e.g., PEG 400, saline) to determine the final vehicle composition that maintains the drug in solution at the desired concentration without precipitation.
-
A common starting point for a co-solvent system is a ratio of 10% DMSO, 40% PEG 400, and 50% saline.
-
-
Formulation Preparation (Example for a 10 mg/mL solution):
-
Weigh 100 mg of the compound into a glass vial.
-
Add 1 mL of DMSO and vortex until the compound is fully dissolved.
-
Add 4 mL of PEG 400 and mix thoroughly.
-
Slowly add 5 mL of saline while continuously stirring to create the final 10 mL formulation.
-
Visually inspect for any signs of precipitation.
-
-
Stability Assessment:
-
Store the formulation at room temperature and 4°C.
-
Visually inspect for precipitation at 1, 4, and 24 hours post-preparation.
-
For longer-term studies, chemical stability should be assessed by HPLC.
-
Protocol 2: Lipid-Based Formulation (SEDDS) Development
Objective: To develop a self-emulsifying drug delivery system (SEDDS) that forms a fine emulsion upon contact with aqueous media.
Materials:
-
N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide
-
Oil (e.g., Labrafac™ Lipophile WL 1349)
-
Surfactant (e.g., Kolliphor® EL)
-
Co-surfactant (e.g., Transcutol® HP)
-
Glass vials
-
Magnetic stirrer and stir bars
-
Water bath
Procedure:
-
Excipient Screening:
-
Determine the solubility of the compound in various oils, surfactants, and co-surfactants.
-
Select the excipients with the highest solubilizing capacity.
-
-
Ternary Phase Diagram Construction:
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
Prepare various ratios of oil, surfactant, and co-surfactant.
-
Titrate each mixture with water and observe the formation of an emulsion. The region that forms a clear or slightly bluish, stable microemulsion is the desired self-emulsifying region.
-
-
SEDDS Formulation Preparation:
-
Based on the ternary phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant.
-
Dissolve the required amount of the compound in the oil phase, warming slightly if necessary (e.g., in a 40°C water bath).
-
Add the surfactant and co-surfactant and mix until a homogenous solution is formed.
-
-
Characterization of the SEDDS:
-
Emulsification Study: Add a small volume of the SEDDS formulation to water with gentle stirring and observe the time it takes to form an emulsion.
-
Droplet Size Analysis: Determine the mean droplet size and polydispersity index of the resulting emulsion using dynamic light scattering. A smaller droplet size generally leads to better absorption.
-
Visualization of Workflows and Pathways
Experimental Workflow for Formulation Development
Caption: Workflow for in vivo formulation development.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide, targeting a key kinase in a cancer-related pathway.
Caption: Hypothetical inhibition of the RAF-MEK-ERK pathway.
Logical Relationship of Formulation Choice
The selection of a suitable formulation strategy is a logical process based on the physicochemical properties of the drug and the requirements of the in vivo study.
Caption: Rationale for selecting enabling formulations.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for High-Throughput Screening with N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide
For Research Use Only. Not for use in diagnostic procedures.
Introduction
N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide, hereafter referred to as Compound-X, is a novel small molecule with potential therapeutic applications. These application notes provide a comprehensive overview of a hypothetical high-throughput screening (HTS) campaign to identify and characterize the inhibitory activity of Compound-X against a putative target, the Epidermal Growth Factor Receptor (EGFR). The protocols detailed below are designed for researchers in drug discovery and related fields to assess the compound's efficacy in a robust and reproducible manner.
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a key driver in the pathogenesis of various cancers, making it a well-established target for therapeutic intervention. This document outlines the methodologies for a primary screen to identify inhibitors of EGFR kinase activity, a secondary confirmatory assay, and a cell-based assay to determine the compound's potency in a physiological context.
Data Presentation
The following tables summarize the hypothetical quantitative data obtained from the high-throughput screening and subsequent validation assays for Compound-X.
Table 1: Primary High-Throughput Screening Data
| Parameter | Value | Description |
| Compound ID | Compound-X | N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide |
| Assay Type | TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer |
| Target | Recombinant Human EGFR (catalytic domain) | Epidermal Growth Factor Receptor |
| Screening Concentration | 10 µM | Single concentration for primary screen |
| Percent Inhibition | 92% | Inhibition of EGFR kinase activity |
| Z'-factor | 0.85 | Assay quality and robustness indicator |
Table 2: Dose-Response and Selectivity Data
| Parameter | Value | Description |
| Compound ID | Compound-X | N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide |
| IC50 (EGFR) | 50 nM | Half-maximal inhibitory concentration against EGFR |
| IC50 (VEGFR2) | > 10 µM | Selectivity against Vascular Endothelial Growth Factor Receptor 2 |
| IC50 (FGFR1) | > 10 µM | Selectivity against Fibroblast Growth Factor Receptor 1 |
| Hill Slope | 1.1 | Steepness of the dose-response curve |
Table 3: Cell-Based Assay Data
| Parameter | Value | Description |
| Compound ID | Compound-X | N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide |
| Cell Line | A431 (human epidermoid carcinoma) | High EGFR expressing cell line |
| Assay Type | Cell Viability (MTS) | Measurement of cellular metabolic activity |
| EC50 | 200 nM | Half-maximal effective concentration in a cellular context |
| Time Point | 72 hours | Duration of compound treatment |
Experimental Protocols
Primary HTS: TR-FRET Kinase Assay for EGFR
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the kinase activity of recombinant human EGFR. The assay quantifies the phosphorylation of a biotinylated peptide substrate by EGFR.
Materials:
-
Recombinant Human EGFR (catalytic domain)
-
Biotinylated peptide substrate (e.g., Biotin-poly-GT)
-
ATP (Adenosine triphosphate)
-
Europium-labeled anti-phosphotyrosine antibody (Donor)
-
Streptavidin-Allophycocyanin (SA-APC) (Acceptor)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Compound-X stock solution (10 mM in DMSO)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a 2X solution of EGFR enzyme in assay buffer.
-
Prepare a 2X solution of the biotinylated peptide substrate and ATP in assay buffer.
-
Serially dilute Compound-X in DMSO and then in assay buffer to create a range of concentrations for dose-response analysis. For the primary screen, prepare a 4X solution of Compound-X at the screening concentration.
-
Dispense 5 µL of the Compound-X solution or control (DMSO) into the wells of a 384-well plate.
-
Add 5 µL of the 2X EGFR enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the detection mix containing the Europium-labeled anti-phosphotyrosine antibody and SA-APC in stop buffer (assay buffer with 10 mM EDTA).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and determine the percent inhibition relative to controls.
Secondary Assay: Cell Viability MTS Assay
This protocol outlines a colorimetric assay to assess the effect of Compound-X on the viability of A431 cells, which overexpress EGFR.
Materials:
-
A431 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Compound-X stock solution (10 mM in DMSO)
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
96-well clear-bottom tissue culture plates
-
Spectrophotometer
Procedure:
-
Seed A431 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of Compound-X in culture medium.
-
Remove the existing medium from the cells and add 100 µL of the diluted Compound-X or control medium (containing DMSO at the same final concentration).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C until a color change is apparent.
-
Measure the absorbance at 490 nm using a spectrophotometer.
-
Calculate cell viability as a percentage of the control (DMSO-treated) cells and determine the EC50 value.
Visualizations
Caption: Hypothetical inhibitory action of Compound-X on the EGFR signaling pathway.
Caption: Experimental workflow for the primary TR-FRET based high-throughput screen.
"Use of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide as a chemical probe"
For research, scientific, and drug development professionals, this document provides detailed application notes and protocols for the use of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide, also known as AM-6494, as a potent and selective chemical probe for the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).
AM-6494 is a potent, orally active inhibitor of BACE1, an aspartyl protease that is a key enzyme in the amyloidogenic pathway leading to the production of amyloid-β (Aβ) peptides.[1] The accumulation of Aβ plaques in the brain is a pathological hallmark of Alzheimer's disease. Due to its role in Aβ production, BACE1 is a prime therapeutic target for the treatment of this neurodegenerative disorder. AM-6494 exhibits high selectivity for BACE1 over the homologous BACE2, which is implicated in processes such as pigmentation.[1] This selectivity profile makes AM-6494 a valuable tool for studying the specific roles of BACE1 in both physiological and pathological contexts.
Physicochemical Properties
| Property | Value |
| IUPAC Name | N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide |
| Synonyms | AM-6494 |
| Molecular Formula | C25H26N2O5 |
| Molecular Weight | 434.5 g/mol |
| CAS Number | 1874232-80-0 |
Biological Activity
AM-6494 is a highly potent inhibitor of BACE1 with an IC50 of 0.4 nM. It displays significant selectivity over BACE2, with an IC50 of 18.6 nM.[1] This selectivity is advantageous for minimizing off-target effects related to BACE2 inhibition, such as hypopigmentation.
In Vitro Activity
| Target | IC50 (nM) |
| BACE1 | 0.4 |
| BACE2 | 18.6 |
BACE1 Signaling Pathway in Alzheimer's Disease
BACE1 is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP). In this pathway, BACE1 cleaves APP to generate a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase to produce Aβ peptides of varying lengths, primarily Aβ40 and Aβ42. The Aβ42 isoform is particularly prone to aggregation and is a major component of the amyloid plaques found in the brains of Alzheimer's disease patients. Inhibition of BACE1 by probes such as AM-6494 blocks the initial step of this cascade, thereby reducing the production of Aβ peptides.
Experimental Protocols
Synthesis of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide (AM-6494)
A detailed, step-by-step synthesis protocol for AM-6494 has been described in the medicinal chemistry literature. Researchers should refer to the supporting information of the primary publication for the complete synthetic scheme and characterization data.
BACE1 and BACE2 Enzyme Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory activity of AM-6494 against BACE1 and BACE2.
Materials:
-
Recombinant human BACE1 and BACE2 enzymes
-
Fluorogenic BACE1/BACE2 substrate peptide
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
AM-6494 (or other test compounds) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of AM-6494 in DMSO.
-
In a 384-well plate, add the test compound dilutions to the assay buffer.
-
Add the BACE1 or BACE2 enzyme to each well and incubate for a pre-determined time at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths will depend on the specific fluorogenic substrate used).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
In Vivo Hypopigmentation Study in Mice
This study is designed to assess the potential for BACE inhibitors to cause hypopigmentation, a known off-target effect of BACE2 inhibition.
Animal Model:
-
Pigmented mouse strain (e.g., C57BL/6)
Procedure:
-
Acclimatize mice to the housing conditions.
-
Administer AM-6494 or vehicle control orally, once daily, for 13 consecutive days.
-
Observe the animals daily for any changes in fur color.
-
At the end of the study, collect skin and hair follicle samples for histological analysis.
-
Assess melanin content in the collected samples.
Pharmacodynamic Studies in Rats and Monkeys
These studies aim to evaluate the effect of AM-6494 on Aβ levels in the central nervous system.
Animal Models:
-
Sprague-Dawley rats
-
Cynomolgus monkeys
Procedure:
-
Administer a single oral dose of AM-6494 or vehicle control.
-
Collect cerebrospinal fluid (CSF) and brain tissue samples at various time points post-dosing.
-
Analyze the concentrations of Aβ40 and Aβ42 in the CSF and brain homogenates using a validated immunoassay (e.g., ELISA).
-
Determine the pharmacokinetic profile of AM-6494 in plasma to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
Conclusion
N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide (AM-6494) is a valuable chemical probe for investigating the biological functions of BACE1. Its high potency and selectivity for BACE1 over BACE2 make it a superior tool for dissecting the specific contributions of BACE1 to Alzheimer's disease pathology, while minimizing confounding effects from BACE2 inhibition. The protocols provided herein serve as a guide for researchers to effectively utilize this compound in their studies.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide. The synthesis is broken down into two main stages: the preparation of the key amine intermediate and the final amide coupling reaction.
Stage 1: Synthesis of the Amine Intermediate: 4-amino-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide
The synthesis of this advanced amine intermediate is a multi-step process. Below are troubleshooting guides for each critical reaction.
Step 1.1: Synthesis of 4-(4-methoxyphenyl)oxane-4-carbonitrile
This step involves the alkylation of 4-methoxyphenylacetonitrile with a suitable dielectrophile, such as bis(2-chloroethyl) ether, in the presence of a strong base.
Frequently Asked Questions (FAQs):
-
Q1: My reaction is showing low conversion to the desired product. What are the possible causes and solutions?
-
A1: Low conversion can be due to several factors. Ensure your base (e.g., sodium hydride) is fresh and moisture-free. The reaction is highly sensitive to water. Additionally, consider the reaction temperature; while initial deprotonation might be done at a lower temperature, the alkylation may require heating. Insufficient reaction time can also be a cause. Monitor the reaction by TLC to determine the optimal time.
-
-
Q2: I am observing the formation of a significant amount of a byproduct with a similar polarity to my product. What could it be and how can I minimize it?
-
A2: A common byproduct is the dialkylated product, where a second molecule of 4-methoxyphenylacetonitrile reacts. To minimize this, use a slight excess of the bis(2-chloroethyl) ether. Slow, dropwise addition of the alkylating agent to the deprotonated nitrile at a controlled temperature can also favor the desired mono-alkylation.
-
-
Q3: How can I effectively purify the 4-(4-methoxyphenyl)oxane-4-carbonitrile?
-
A3: Purification is typically achieved by column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, should provide good separation. Recrystallization from a suitable solvent system like ethanol/water can be an alternative for final purification.
-
Step 1.2: Reduction of 4-(4-methoxyphenyl)oxane-4-carbonitrile to (4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine
This step involves the reduction of the nitrile functionality to a primary amine.
Frequently Asked Questions (FAQs):
-
Q1: Which reducing agent is best for this conversion, and what are the recommended conditions?
-
A1: Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for reducing nitriles to primary amines.[1][2][3] The reaction is typically carried out in an anhydrous ether solvent like THF or diethyl ether. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) as LiAlH₄ reacts violently with water.
-
-
Q2: My reaction is not going to completion, or I am isolating the starting material after workup. What could be the issue?
-
A2: Incomplete reduction can be due to deactivated LiAlH₄. Use a fresh, unopened bottle or a freshly prepared solution of known concentration. Ensure a sufficient molar excess of LiAlH₄ is used (typically 2-3 equivalents). The reaction may also require refluxing for several hours to go to completion.
-
-
Q3: Are there any common side reactions to be aware of during the nitrile reduction?
-
A3: While LiAlH₄ is generally chemoselective for the nitrile in this substrate, over-reduction is not a concern. The primary issue is incomplete reaction. The aqueous workup must be done carefully, typically by slowly adding water, followed by a sodium hydroxide solution, to quench the excess LiAlH₄ and precipitate aluminum salts, which can then be filtered off.[4]
-
| Parameter | Recommendation for Nitrile Reduction |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous THF or Diethyl Ether |
| Equivalents of Reductant | 2.0 - 3.0 |
| Temperature | 0 °C to reflux |
| Reaction Time | 4 - 24 hours |
| Workup | Sequential addition of H₂O, aq. NaOH, and H₂O |
Step 1.3: Acylation of (4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine with 4-Nitrobenzoyl Chloride
This step forms an amide bond between the newly formed primary amine and 4-nitrobenzoyl chloride.
Frequently Asked Questions (FAQs):
-
Q1: My acylation reaction is giving a low yield. How can I improve it?
-
A1: Ensure you are using at least one equivalent of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction.[5] The reaction should be run in an aprotic solvent like dichloromethane (DCM) or THF. Running the reaction at 0 °C and allowing it to slowly warm to room temperature can help control the reaction rate and minimize side reactions.
-
-
Q2: I am observing a byproduct that is difficult to separate from my desired product. What is it likely to be?
-
A2: A possible byproduct is the diacylated product, where the secondary amide formed is further acylated. This is less likely with bulky substrates but can occur. To avoid this, use a slight excess of the amine relative to the acyl chloride and add the acyl chloride slowly to the amine solution.
-
-
Q3: What is the best way to purify the N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-nitrobenzamide?
-
A3: The product is typically a solid and can often be purified by recrystallization from a solvent like ethanol or ethyl acetate/hexane. If chromatography is necessary, a silica gel column with a hexane/ethyl acetate eluent system is recommended.
-
Step 1.4: Reduction of the Aromatic Nitro Group
The final step in the synthesis of the amine intermediate is the chemoselective reduction of the nitro group to a primary amine.
Frequently Asked Questions (FAQs):
-
Q1: What are the best conditions for selectively reducing the nitro group without affecting the amide bond?
-
A1: Catalytic hydrogenation is a common and effective method. Using palladium on carbon (Pd/C) or Raney nickel as the catalyst with hydrogen gas is a standard procedure.[6][7] Alternatively, metal-acid systems like iron in acetic acid or tin(II) chloride in ethanol can be used.[6] These methods are generally chemoselective for the nitro group in the presence of an amide.[8]
-
-
Q2: The catalytic hydrogenation is slow or incomplete. What can I do?
-
A2: Ensure the catalyst is active; use a fresh batch if necessary. The reaction can sometimes be sensitive to impurities that poison the catalyst. The solvent choice is also important; ethanol, methanol, or ethyl acetate are commonly used. Increasing the hydrogen pressure and/or the reaction temperature can also increase the reaction rate.
-
-
Q3: Are there any compatibility issues with other functional groups in my molecule?
-
A3: The methoxy group and the oxane ring are stable under these reduction conditions. The amide bond is also generally stable, especially with catalytic hydrogenation.
-
| Reduction Method | Catalyst/Reagent | Solvent | Typical Conditions | Notes |
| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | Ethanol, Methanol, Ethyl Acetate | 1-4 atm H₂, Room Temp | Generally clean and high-yielding. Catalyst can be filtered off. |
| Metal/Acid | Fe/AcOH, SnCl₂/EtOH | Acetic Acid, Ethanol | Heating may be required | Good for benchtop synthesis without specialized hydrogenation equipment. |
Stage 2: Final Amide Coupling
This stage involves the coupling of the synthesized amine intermediate, 4-amino-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide, with furan-2-carboxylic acid.
Method A: Using a Coupling Agent (e.g., HATU, EDC/HOBt)
Frequently Asked Questions (FAQs):
-
Q1: My amide coupling reaction with HATU is not working well. What are the critical parameters?
-
A1: For HATU-mediated couplings, the choice of base is critical. A non-nucleophilic hindered base like diisopropylethylamine (DIPEA) is preferred.[9] Ensure all reagents and the solvent (typically DMF or DCM) are anhydrous. The order of addition can also matter; pre-activating the carboxylic acid with HATU and the base for a few minutes before adding the amine can improve yields.
-
-
Q2: I am using EDC/HOBt, but the reaction is sluggish. How can I optimize it?
-
A2: Sluggish reactions with EDC/HOBt can occur with sterically hindered or electron-deficient amines.[10][11] Ensure you are using at least 1.2-1.5 equivalents of both EDC and HOBt. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate. Adding a catalytic amount of DMAP can sometimes accelerate the reaction, but be cautious as it can also lead to side products.[10]
-
Method B: Via Furan-2-carbonyl chloride
Frequently Asked Questions (FAQs):
-
Q1: How do I prepare furan-2-carbonyl chloride, and what are the precautions?
-
A1: Furan-2-carbonyl chloride can be prepared by reacting furan-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[12] The reaction should be performed in an inert solvent like DCM or toluene, and it's often beneficial to use a catalytic amount of DMF. Thionyl chloride is corrosive and reacts with moisture, so the reaction must be carried out in a fume hood with anhydrous conditions.[12]
-
-
Q2: I am getting a dark-colored reaction mixture and low yield when preparing or using the furan-2-carbonyl chloride. Why?
-
A2: Furans can be sensitive to strong acids and high temperatures. The HCl generated during the formation of the acyl chloride can sometimes lead to polymerization or degradation of the furan ring. It is best to use the freshly prepared acyl chloride immediately without extensive heating or prolonged storage.
-
-
Q3: What is the best procedure for the final coupling of the acyl chloride with my amine?
-
A3: The amine should be dissolved in an aprotic solvent like DCM, and a non-nucleophilic base like triethylamine should be added. The furan-2-carbonyl chloride, dissolved in the same solvent, should then be added dropwise at 0 °C. After the addition, the reaction can be allowed to warm to room temperature and stirred until completion.
-
| Coupling Method | Reagents | Solvent | Base | Pros & Cons |
| HATU | Furan-2-carboxylic acid, Amine, HATU | DMF, DCM | DIPEA | Pros: High yielding, fast reactions. Cons: Expensive, byproduct removal can be tricky. |
| EDC/HOBt | Furan-2-carboxylic acid, Amine, EDC, HOBt | DMF, DCM | DIPEA, NMM | Pros: Water-soluble byproducts are easily removed. Cons: Can be slow with challenging substrates. |
| Acyl Chloride | Furan-2-carbonyl chloride, Amine | DCM, THF | Triethylamine, Pyridine | Pros: Often high-yielding and cost-effective. Cons: Furan ring sensitivity, handling of SOCl₂. |
Visualizing the Workflow and Troubleshooting
Synthetic Workflow Diagram
Caption: Overall synthetic workflow for the target molecule.
Troubleshooting Low Yield in Final Amide Coupling
References
- 1. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
"Stability issues with N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide in solution"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main potential stability issues with N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide in solution?
A1: Based on the chemical structure, the primary stability concerns for this molecule in solution are:
-
Hydrolysis of the carboxamide bond: This can occur under both acidic and basic conditions, leading to the cleavage of the molecule into two fragments.
-
Degradation of the furan ring: Furan rings can be susceptible to degradation, particularly under acidic conditions, which may involve ring-opening reactions.
-
Precipitation: As a poorly soluble compound, precipitation out of solution is a significant concern, especially upon changes in solvent composition, pH, or temperature.
-
Photodegradation: The presence of aromatic and heteroaromatic rings suggests potential sensitivity to light, which could lead to degradation.
Q2: What are the likely degradation products of this compound?
A2: The expected primary degradation products would result from the hydrolysis of the most labile bonds:
-
Amide Bond Hydrolysis: Cleavage of the central carboxamide bond would yield 4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]aniline and furan-2-carboxylic acid.
-
Furan Ring Opening: Under acidic conditions, the furan ring may undergo hydrolysis to form dicarbonyl species.
Q3: What solvents are recommended for preparing stock solutions?
A3: Given its poor aqueous solubility, polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended for preparing concentrated stock solutions. It is crucial to minimize the amount of aqueous buffer added to the stock solution to prevent precipitation.
Q4: How should I store solutions of this compound?
A4: To minimize degradation, solutions should be stored at low temperatures (-20°C or -80°C) and protected from light. Aliquoting stock solutions into single-use vials is recommended to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Precipitation Observed During Experiment
Symptoms:
-
Visible particulate matter or cloudiness in the solution.
-
Inconsistent results in bioassays.
-
Lower than expected concentration upon analysis.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Poor Solubility | The concentration of the compound may exceed its solubility limit in the experimental medium. |
| Solution: Decrease the final concentration of the compound. If possible, perform a solubility test in your specific buffer system. | |
| Solvent Shock | Rapid dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate. |
| Solution: Add the DMSO stock to the aqueous buffer slowly while vortexing. Consider a serial dilution approach. | |
| pH Shift | The pH of the final solution may be unfavorable for solubility. |
| Solution: Evaluate the solubility of the compound at different pH values to determine the optimal range for your experiment. | |
| Temperature Effects | Solubility can be temperature-dependent. A decrease in temperature during the experiment might induce precipitation. |
| Solution: Ensure all solutions are equilibrated to the experimental temperature before mixing. |
A simple in vitro method for detecting precipitation involves monitoring changes in opacity using a microplate reader.[1]
Issue 2: Loss of Compound Activity Over Time
Symptoms:
-
Decreased potency or efficacy in biological assays with older solutions.
-
Appearance of new peaks in HPLC analysis of the solution.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Hydrolytic Degradation | The carboxamide bond or furan ring may be hydrolyzing in your aqueous experimental medium. |
| Solution: Prepare fresh solutions for each experiment. If the experiment is long, consider the stability of the compound in your specific buffer and timeframe. | |
| Photodegradation | Exposure to ambient light during the experiment can cause degradation. |
| Solution: Protect solutions from light by using amber vials or covering containers with aluminum foil. | |
| Oxidative Degradation | The compound may be susceptible to oxidation. |
| Solution: Degas buffers and consider the addition of antioxidants if compatible with your experimental system. |
Quantitative Data: Forced Degradation Studies
Forced degradation studies are performed to understand the intrinsic stability of a drug substance by subjecting it to stress conditions more severe than accelerated stability testing. The following table summarizes representative data from a forced degradation study on N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide. These studies typically aim for 5-20% degradation.[2]
| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) | Major Degradants Observed |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | 18.5 | Amide hydrolysis products, Furan ring-opened species |
| Base Hydrolysis | 0.1 M NaOH | 8 h | 60°C | 15.2 | Amide hydrolysis products |
| Oxidative | 3% H₂O₂ | 24 h | RT | 9.8 | N-oxide and other oxidation products |
| Thermal | Solid State | 48 h | 80°C | 2.1 | Minimal degradation |
| Photolytic | ICH Q1B Option 2 | - | RT | 12.5 | Photodegradation products |
Note: This data is illustrative and based on the expected reactivity of the functional groups.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.2 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.
-
Incubate at 60°C for 8 hours.
-
Neutralize with an equivalent amount of 0.2 M HCl.
-
Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a stability chamber at 80°C for 48 hours.
-
Prepare a 100 µg/mL solution in the mobile phase for HPLC analysis.
-
-
Photostability Testing:
-
Expose a solution of the compound (e.g., 100 µg/mL in mobile phase) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3][4]
-
A control sample should be kept in the dark under the same conditions.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating HPLC-UV method.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 285 nm
-
Method Validation: The method should be validated to ensure it can separate the parent compound from its degradation products and is suitable for quantifying the stability of the compound.
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Potential Degradation Pathways.
Caption: Troubleshooting Precipitation Issues.
References
"Optimizing cell permeability of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide"
Technical Support Center: Optimizing Cell Permeability
Welcome to the technical support center for N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the cell permeability of this and similar compounds.
Disclaimer: The quantitative data presented in the tables are illustrative examples and are not derived from experimental results for this specific compound.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps in assessing the cell permeability of a new compound?
A1: Before initiating cell-based assays, it is crucial to evaluate the fundamental physicochemical properties of the compound. These properties, including aqueous solubility and lipophilicity (LogP/LogD), are key determinants of permeability. Poor solubility can lead to inaccurate permeability measurements and underestimated absorption potential.
Q2: Which in vitro models are recommended for initial permeability screening?
A2: For initial high-throughput screening, the Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, cell-free method to predict passive diffusion.[1][2] Following this, the Caco-2 cell permeability assay is the gold standard for predicting in vivo intestinal absorption in humans, as it includes contributions from both passive diffusion and active transport mechanisms.[3][4][5]
Q3: What is considered a good target value for apparent permeability (Papp) in a Caco-2 assay?
A3: Papp values are generally categorized to predict in vivo absorption. While classifications can vary, a common scheme is:
-
Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s
-
Moderate Permeability: Papp = 1.0 - 10.0 x 10⁻⁶ cm/s
-
High Permeability: Papp > 10.0 x 10⁻⁶ cm/s
Compounds with high permeability are more likely to be well-absorbed after oral administration.[3]
Q4: How can I determine if my compound is a substrate for efflux transporters like P-glycoprotein (P-gp)?
A4: The Caco-2 assay can effectively identify P-gp substrates by measuring bidirectional transport (apical-to-basolateral vs. basolateral-to-apical). An efflux ratio (ER), calculated as Papp(B-A) / Papp(A-B), greater than 2 is a strong indicator of active efflux.[6] This can be confirmed by running the assay in the presence of a known P-gp inhibitor, such as verapamil.[4][6]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments. A general workflow for assessing and troubleshooting permeability is outlined below.
Problem 1: Low apparent permeability (Papp) in the PAMPA assay.
This suggests that the compound has poor passive diffusion characteristics. Passive transport is influenced by a molecule's size, charge, and lipophilicity.[7]
Possible Causes & Solutions:
-
Poor Aqueous Solubility: The compound may be precipitating in the donor well, reducing the concentration available for diffusion.
-
Solution: Determine the kinetic solubility in the assay buffer. If solubility is low, consider using a co-solvent (e.g., up to 1% DMSO) or modifying the compound's structure to enhance solubility.
-
-
Suboptimal Lipophilicity: Permeability is often poor for compounds that are either too polar (low LogP) or too lipophilic (high LogP).
-
Solution: Evaluate the calculated or measured LogP/LogD. The optimal range for passive diffusion is typically between 1 and 5. Structural modifications may be necessary to achieve this balance.
-
Illustrative Data: PAMPA Screening Results
| Compound | Test Conc. (µM) | Papp (x 10⁻⁶ cm/s) | Classification |
|---|---|---|---|
| Compound X (Your Cmpd) | 100 | 0.8 | Low |
| Propranolol (High Perm.) | 100 | 18.2 | High |
| Atenolol (Low Perm.) | 100 | 0.2 | Low |
| Theophylline (Med Perm.) | 100 | 3.5 | Moderate |
Problem 2: High efflux ratio (ER > 2) in the Caco-2 assay.
This indicates that the compound is actively transported out of the cells, likely by an efflux pump such as P-glycoprotein (P-gp).[6] This can significantly reduce intracellular concentration and limit bioavailability.
Possible Causes & Solutions:
-
P-gp Substrate: The compound is recognized and transported by P-gp, the most common efflux pump.
-
Solution: Confirm P-gp interaction by performing the Caco-2 assay with a P-gp inhibitor like verapamil. A significant increase in the A-B permeability and a reduction in the efflux ratio in the presence of the inhibitor confirms P-gp involvement.
-
-
Substrate of Other Efflux Pumps: The compound may be a substrate for other transporters like Breast Cancer Resistance Protein (BCRP) or Multidrug Resistance-associated Proteins (MRPs).
-
Solution: Test with specific inhibitors for other transporters (e.g., Fumitremorgin C for BCRP) to identify the specific pump(s) involved. Structural modifications aimed at reducing recognition by these transporters may be required.[6]
-
Illustrative Data: Bidirectional Caco-2 Assay
| Parameter | Compound X (No Inhibitor) | Compound X (+ Verapamil) | Verapamil (Control) |
|---|---|---|---|
| Papp (A-B) (x 10⁻⁶ cm/s) | 1.5 | 12.5 | 15.1 |
| Papp (B-A) (x 10⁻⁶ cm/s) | 21.0 | 14.1 | 16.2 |
| Efflux Ratio (ER) | 14.0 | 1.1 | 1.1 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive membrane permeability.[1] A compound diffuses from a donor compartment through a filter coated with a lipid solution (e.g., lecithin in dodecane) into an acceptor compartment.[8][9]
Methodology:
-
Prepare Lipid Membrane: Prepare a 1% (w/v) solution of lecithin in dodecane and sonicate to dissolve.[9] Pipette 5 µL of this solution onto the membrane of each well in a 96-well donor plate.
-
Prepare Solutions:
-
Donor Solution: Dissolve the test compound in the assay buffer (e.g., PBS, pH 7.4) with a small percentage of DMSO (e.g., <1%) to a final concentration of 100-200 µM.
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same assay buffer, which may contain a "sink" agent to improve the solubility of the permeated compound.
-
-
Assay Assembly: Carefully place the lipid-coated donor plate onto the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for 5 to 18 hours in a sealed container with a wet paper towel to minimize evaporation.[1][9]
-
Quantification: After incubation, separate the plates. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using an established formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.[10]
Protocol 2: Caco-2 Cell Permeability Assay
This assay is a widely used in vitro model for predicting human intestinal drug absorption.[4] It measures a compound's transport rate across a monolayer of differentiated Caco-2 cells.[5]
Methodology:
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell® filter supports and culture for 21-28 days to allow them to differentiate and form a polarized monolayer with tight junctions.[5][6]
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above a pre-determined threshold (e.g., ≥200 Ω·cm²).[5][11] Additionally, a Lucifer Yellow rejection test can be performed to check for leaks.
-
Prepare Dosing Solutions: Prepare the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a typical concentration of 10 µM.[4]
-
Transport Experiment (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) compartment and fresh buffer to the basolateral (lower) compartment.
-
Incubate at 37°C with gentle shaking (e.g., 50 rpm) for a defined period, typically 2 hours.[4]
-
At the end of the incubation, take samples from both compartments for analysis.
-
-
Transport Experiment (Basolateral to Apical - B-A):
-
To measure active efflux, perform the experiment in the reverse direction. Add the dosing solution to the basolateral compartment and fresh buffer to the apical compartment.[4]
-
-
Quantification and Calculation: Analyze the concentration of the compound in the collected samples by LC-MS/MS. Calculate Papp values for both A-B and B-A directions and determine the efflux ratio.[5]
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 2. PAMPA | Evotec [evotec.com]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. enamine.net [enamine.net]
- 5. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Cell membrane - Wikipedia [en.wikipedia.org]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide (TNKS Inhibitor)
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide, a putative Tankyrase (TNKS) inhibitor, in Western blotting experiments. Based on its structural similarity to known TNKS inhibitors, this compound is presumed to modulate the Wnt/β-catenin signaling pathway by inhibiting the poly(ADP-ribosyl)ation (PARsylation) activity of Tankyrase 1 and 2.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide?
A1: This compound is believed to act as a Tankyrase (TNKS1/TNKS2) inhibitor. Tankyrases are enzymes that catalyze the addition of poly(ADP-ribose) chains to target proteins. A key function of Tankyrases is to PARsylate Axin, a central component of the β-catenin destruction complex. This PARsylation leads to the ubiquitination and subsequent proteasomal degradation of Axin. By inhibiting Tankyrase, this compound is expected to stabilize Axin levels, leading to the enhanced degradation of β-catenin and subsequent downregulation of Wnt signaling target genes.[1][2]
Q2: What are the expected effects of this compound on protein expression in a Western blot experiment?
A2: Treatment of cells with an effective dose of this Tankyrase inhibitor is expected to lead to the following changes in protein levels:
-
Increased levels of Axin1 and/or Axin2.
-
Decreased levels of total and active (non-phosphorylated) β-catenin.
-
Decreased levels of downstream Wnt target genes, such as c-Myc and Cyclin D1.[2]
-
No expected change in the levels of a housekeeping protein (e.g., GAPDH, β-actin) which should be used as a loading control.
Q3: What cell lines are appropriate for studying the effects of this compound?
A3: Cell lines with an active Wnt/β-catenin signaling pathway are recommended. This includes many colorectal cancer cell lines (e.g., DLD-1, SW480) that have mutations in components of the Wnt pathway leading to constitutive activation.[2] It is also beneficial to use a cell line where Wnt signaling can be induced, for example, by treatment with Wnt3a conditioned media or a GSK3β inhibitor like LiCl.[2]
Q4: What are recommended positive and negative controls for my Western blot experiment?
A4:
-
Positive Control: A well-characterized Tankyrase inhibitor such as XAV939 can be used as a positive control to confirm the expected effects on the Wnt/β-catenin pathway.[1]
-
Negative Control: A vehicle control (e.g., DMSO, the solvent used to dissolve the compound) at the same final concentration used for the experimental treatment is essential.
-
Pathway Activation Control: In inducible systems, a control with the activating agent alone (e.g., Wnt3a) should be included to demonstrate the baseline activation of the pathway.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No change in Axin or β-catenin levels | Compound inactivity or degradation: The compound may be inactive or may have degraded. | - Confirm the identity and purity of the compound using analytical methods if possible.- Prepare fresh stock solutions of the compound.- Test a range of concentrations to ensure an effective dose is being used. |
| Low Wnt pathway activity: The cell line used may have low basal Wnt signaling activity. | - Use a cell line with known high Wnt pathway activity.- Stimulate the pathway with Wnt3a conditioned media or a GSK3β inhibitor. | |
| Incorrect antibody: The primary antibody may not be specific or sensitive enough. | - Validate the antibody using positive and negative control cell lysates.- Use an antibody from a reputable supplier with good validation data. | |
| Inconsistent results between experiments | Variability in cell culture: Cell passage number, confluency, and serum batch can affect signaling pathways. | - Use cells within a defined low passage number range.- Seed cells at a consistent density and treat at the same confluency.- Use serum from the same lot for all experiments. |
| Inconsistent compound treatment: Variations in treatment time or concentration. | - Ensure accurate and consistent preparation of compound dilutions.- Use a precise timer for the duration of the treatment. | |
| High background on the Western blot | Antibody issues: Primary or secondary antibody concentration is too high, or the antibody is non-specific. | - Titrate the primary and secondary antibodies to determine the optimal concentration.- Increase the number and duration of wash steps.- Include a blocking step with 5% non-fat milk or BSA in TBST. |
| Insufficient blocking: The membrane was not blocked adequately. | - Increase the blocking time to 1-2 hours at room temperature.- Try a different blocking agent (e.g., BSA instead of milk). | |
| Unexpected band sizes | Protein modifications: The target protein may be post-translationally modified (e.g., phosphorylated, ubiquitinated), leading to a shift in its apparent molecular weight. | - Consult the literature for known modifications of your target protein.- Treat lysates with a phosphatase or deubiquitinase to see if the band shifts. |
| Splice variants: The antibody may be detecting different splice variants of the target protein. | - Check the antibody datasheet for information on the recognized isoforms. |
Experimental Protocols
Cell Lysis and Protein Quantification
-
Culture cells to the desired confluency and treat with N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide at various concentrations and time points.
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
Western Blotting
-
Denature 20-40 µg of protein lysate by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Separate the protein samples by SDS-PAGE on a polyacrylamide gel of an appropriate percentage for the target proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Recommended Primary Antibodies:
-
Anti-Axin1
-
Anti-Axin2
-
Anti-β-catenin (total)
-
Anti-active-β-catenin (non-phospho Ser33/37/Thr41)
-
Anti-c-Myc
-
Anti-Cyclin D1
-
Anti-GAPDH or Anti-β-actin (loading control)
-
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of the Wnt/β-catenin signaling pathway by the Tankyrase inhibitor.
Caption: Standard workflow for a Western blot experiment.
References
"Addressing off-target effects of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide"
This technical support center provides guidance for researchers, scientists, and drug development professionals working with N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide. The information focuses on strategies for identifying, characterizing, and mitigating potential off-target effects during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide?
A1: Currently, there is limited publicly available information detailing specific off-target effects of this compound. As with any novel small molecule, a thorough off-target profiling strategy is essential to ensure safety and efficacy.[1][2] It is recommended to perform comprehensive screening to identify potential unintended interactions.
Q2: How can I proactively identify potential off-target effects for this compound?
A2: A multi-pronged approach is recommended for identifying potential off-target interactions:
-
Computational and In Silico Analysis: Utilize predictive software to screen the compound against databases of known protein structures and binding sites. This can help to flag potential off-target interactions early in the discovery process.[1][3][4]
-
In Vitro Safety Pharmacology Profiling: Screen the compound against a panel of common off-target liabilities, such as those offered by contract research organizations (CROs). These panels often include assays for kinases, G-protein coupled receptors (GPCRs), ion channels, and other targets frequently associated with adverse drug reactions.[5][6]
-
Phenotypic Screening: Employ cell-based assays to observe the overall effect of the compound on cellular phenotypes. Unexpected phenotypic changes can indicate engagement with off-target pathways.[3][7]
-
Secondary Pharmacology Screening: Test the compound against a broad range of targets that are not the intended therapeutic target but are known to be involved in adverse effects.[5]
Q3: What should I do if I observe unexpected or inconsistent results in my experiments?
A3: Unexpected experimental outcomes can be indicative of off-target effects or other experimental variables. A systematic troubleshooting approach is crucial:
-
Repeat the Experiment: The first step is to repeat the experiment to rule out random error.[8]
-
Verify Compound Integrity: Confirm the identity, purity, and stability of your compound stock.
-
Review Experimental Design: Scrutinize your protocol for potential sources of error, including reagent concentrations, incubation times, and instrument settings.
-
Include Appropriate Controls: Ensure you are using both positive and negative controls to validate your assay performance.[9]
-
Consider Off-Target Effects: If the results are reproducible and not due to experimental error, they may be caused by the compound interacting with unintended targets.
Troubleshooting Guides
Issue 1: Inconsistent IC50/EC50 Values Across Assays
| Potential Cause | Troubleshooting Steps |
| Compound Instability or Degradation | 1. Assess compound stability in your assay buffer and under your experimental conditions. 2. Prepare fresh stock solutions for each experiment. |
| Assay Interference | 1. Perform counter-screens to identify if the compound interferes with the assay technology (e.g., fluorescence, luminescence).[10] 2. Test the compound in an orthogonal assay that measures the same biological endpoint through a different mechanism.[10] |
| Off-Target Effects Modulating the Readout | 1. Run a broad selectivity panel to identify potential off-targets. 2. If an off-target is identified, use a selective inhibitor for that target to see if it reverses the effect in your primary assay. |
| Cell Line Variability | 1. Ensure consistent cell passage number and health. 2. Perform cell line authentication. |
Issue 2: Observed Cellular Toxicity at Therapeutic Concentrations
| Potential Cause | Troubleshooting Steps |
| General Cytotoxicity | 1. Perform a panel of cytotoxicity assays to determine the mechanism of cell death (e.g., apoptosis, necrosis).[11][12] 2. Compare cytotoxicity in different cell lines to assess for cell-type specific effects. |
| Off-Target Mediated Toxicity | 1. Use computational tools to predict potential off-targets known to be involved in toxicity pathways.[1] 2. Screen the compound against a safety pharmacology panel that includes targets associated with common toxicities.[6] |
| Metabolite-Induced Toxicity | 1. Investigate the metabolic profile of the compound in your experimental system. 2. Test the major metabolites for cytotoxic activity. |
Experimental Protocols & Data Presentation
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide against a panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the compound in DMSO. Create a dilution series to be tested at various concentrations.
-
Kinase Panel: Utilize a commercially available kinase panel (e.g., a radiometric or fluorescence-based assay) covering a diverse range of the human kinome.
-
Assay Procedure: Follow the manufacturer's protocol for the chosen kinase panel. Typically, this involves incubating the kinases with the compound and a substrate, followed by detection of the product.
-
Data Analysis: Calculate the percent inhibition of each kinase at each compound concentration. For kinases showing significant inhibition, determine the IC50 value.
Example Data Table: Kinase Selectivity Profile
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| Primary Target X | 95% | 50 |
| Off-Target Kinase A | 78% | 850 |
| Off-Target Kinase B | 12% | >10,000 |
| Off-Target Kinase C | 5% | >10,000 |
Protocol 2: hERG Channel Patch Clamp Assay
Objective: To assess the potential for N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide to inhibit the hERG potassium channel, a common off-target associated with cardiac toxicity.
Methodology:
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Electrophysiology: Perform whole-cell patch-clamp recordings to measure hERG channel currents.
-
Compound Application: Perfuse the cells with increasing concentrations of the compound and record the effect on the hERG current.
-
Data Analysis: Measure the reduction in the hERG tail current at each concentration and calculate the IC50 value.
Example Data Table: hERG Inhibition
| Compound Concentration (µM) | % hERG Current Inhibition |
| 0.1 | 2% |
| 1 | 15% |
| 10 | 45% |
| 100 | 85% |
| IC50 (µM) | 12.5 |
Visualizations
Caption: Workflow for identifying and validating off-target effects.
Caption: Decision tree for troubleshooting unexpected experimental results.
References
- 1. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Insilico Pharma.AI fall launch recap: Understand latest AI updates for healthcare research with frequent questions answered | EurekAlert! [eurekalert.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. quora.com [quora.com]
- 9. google.com [google.com]
- 10. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 12. market.us [market.us]
"Metabolic instability of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide"
This technical support guide is intended for researchers, scientists, and drug development professionals working with N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide. It addresses potential issues related to the compound's metabolic instability, drawing from established knowledge of furan-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most likely cause of metabolic instability for this compound?
A1: The primary structural alert for metabolic instability in this molecule is the furan ring.[1][2][3][4][5] Furan-containing compounds are known to be susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver.[1][3] This metabolic process can lead to the formation of reactive metabolites, which may contribute to rapid clearance and potential toxicity.[1][2][6]
Q2: What are the potential reactive metabolites that could be formed?
A2: The oxidation of the furan ring can generate highly reactive electrophilic intermediates.[1][7] Depending on the substitution pattern of the furan ring, these intermediates can be either an epoxide or a cis-enedione.[1][5][7] These reactive species can then covalently bind to cellular nucleophiles such as proteins or DNA, which is a potential mechanism of toxicity.[1][5]
Q3: Which cytochrome P450 enzymes are most likely involved in the metabolism of the furan moiety?
A3: While specific phenotyping studies for this compound are not publicly available, CYP2E1 is a primary enzyme responsible for the metabolic activation of furan itself.[1][3] However, other P450 enzymes can also be involved in the metabolism of various furan-containing xenobiotics.[3] It is crucial to perform reaction phenotyping experiments to identify the specific CYP isoforms responsible for the metabolism of your compound.
Q4: What are the potential consequences of this metabolic instability in my experiments?
A4: The metabolic instability of this compound can lead to several experimental challenges:
-
High Intrinsic Clearance: Rapid metabolism in in vitro systems (e.g., liver microsomes or hepatocytes) can result in a short half-life for the parent compound.[8][9]
-
Poor In Vivo Exposure: High clearance can lead to low systemic exposure and reduced efficacy in animal models.
-
Toxicity: The formation of reactive metabolites can cause cytotoxicity in in vitro assays and potential organ toxicity (e.g., hepatotoxicity) in vivo.[2][4]
-
Bioanalytical Interference: The presence of multiple, potentially unstable metabolites can complicate the analysis of pharmacokinetic and pharmacodynamic data.
Q5: How can I mitigate the metabolic instability of my compound?
A5: A common strategy in medicinal chemistry is to modify the chemical structure to reduce metabolic liabilities.[10] For furan-containing compounds, this could involve replacing the furan ring with a more metabolically stable bioisostere.[4][10] Another approach is to introduce substituents onto the furan ring that may block or hinder enzymatic oxidation.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Rapid disappearance of the parent compound in human liver microsome (HLM) stability assays. | High intrinsic clearance due to P450-mediated oxidation of the furan ring. | 1. Confirm the observation in hepatocyte stability assays to include both Phase I and Phase II metabolism.[8][9] 2. Perform CYP reaction phenotyping to identify the specific enzymes involved. 3. Consider co-incubation with a broad-spectrum P450 inhibitor (e.g., 1-aminobenzotriazole) to confirm P450 involvement.[11] |
| High discrepancy between human and rodent microsomal stability. | Species differences in CYP enzyme expression and activity. | 1. Compare metabolic stability across microsomes from different species (e.g., human, rat, mouse, dog, monkey).[8][12] 2. This data can help in selecting the most appropriate animal model for in vivo studies. |
| Observed cytotoxicity in hepatocyte assays. | Formation of reactive metabolites from the furan ring leading to cellular damage. | 1. Attempt to trap reactive metabolites using nucleophiles like glutathione (GSH) and analyze for GSH-adducts via LC-MS/MS.[1][6] 2. Assess markers of cellular stress, such as ATP depletion or glutathione depletion.[1] |
| Difficulty in identifying metabolites. | Metabolites may be unstable or present at very low concentrations. | 1. Use high-resolution mass spectrometry for metabolite identification. 2. Synthesize potential metabolites as reference standards. |
Experimental Protocols
In Vitro Metabolic Stability in Human Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of a test compound.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw human liver microsomes (HLM) on ice.
-
Prepare a NADPH regenerating system solution.
-
Prepare a quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Incubation:
-
Pre-warm a solution of HLM in phosphate buffer (pH 7.4) at 37°C.
-
Add the test compound to the HLM solution at a final concentration of typically 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately add the aliquot to the quenching solution to stop the reaction.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the protein.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
Determine the half-life (t1/2) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)
-
Summary of In Vitro Metabolic Stability Data
The following table structure can be used to summarize and compare metabolic stability data across different species.
| Species | Test System | Half-life (t1/2, min) | Intrinsic Clearance (CLint) |
| Human | Liver Microsomes | [Insert Data] | [Insert Data in µL/min/mg protein] |
| Rat | Liver Microsomes | [Insert Data] | [Insert Data in µL/min/mg protein] |
| Mouse | Liver Microsomes | [Insert Data] | [Insert Data in µL/min/mg protein] |
| Human | Hepatocytes | [Insert Data] | [Insert Data in µL/min/10^6 cells] |
| Rat | Hepatocytes | [Insert Data] | [Insert Data in µL/min/10^6 cells] |
| Mouse | Hepatocytes | [Insert Data] | [Insert Data in µL/min/10^6 cells] |
Visualizations
Metabolic Activation Pathway of Furan-Containing Compounds
Caption: Proposed metabolic activation pathway of furan-containing compounds.
Experimental Workflow for Assessing Metabolic Stability
Caption: General workflow for an in vitro metabolic stability experiment.
Troubleshooting Logic for High In Vitro Clearance
References
- 1. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive metabolites in the biotransformation of molecules containing a furan ring. | Semantic Scholar [semanticscholar.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
"Refining dosage for N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide in mice"
This technical support center provides guidance for researchers refining the dosage of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide (heretofore referred to as "the compound") in mice. Given the limited public data on this specific molecule, this guide focuses on the foundational principles and methodologies for establishing a dosage regimen for a novel compound with presumed poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the dosage for this novel compound in mice?
A1: The first and most critical step is to develop a suitable formulation that allows for consistent and reproducible administration. Due to the compound's chemical structure, it is likely to be poorly soluble in water. Therefore, an appropriate vehicle must be selected to ensure the compound is solubilized or uniformly suspended.[1][2] An improper formulation can lead to inaccurate dosing, high variability in experimental results, and an underestimation of the compound's true efficacy or toxicity.[2]
Q2: How do I choose an appropriate vehicle for this compound?
A2: Vehicle selection is a multi-step process. First, assess the compound's solubility in various pharmaceutically acceptable solvents and vehicles.[3][4] It is crucial to also run a vehicle toxicity study in a small cohort of animals to ensure the chosen vehicle does not cause adverse effects on its own, which could confound the results of your compound's toxicity or efficacy studies.[3][5]
Q3: What are some common formulation strategies for poorly soluble compounds?
A3: Several strategies can be employed to formulate poorly soluble compounds for in vivo studies in mice:[1][6][7]
-
Co-solvent systems: Using a mixture of a primary solvent (like water or saline) with a water-miscible organic solvent (e.g., DMSO, PEG-400).[1][3]
-
Suspensions: Milling the compound to a small particle size (micronization) and suspending it in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween® 80).[1][4]
-
Lipid-based formulations: Dissolving the compound in oils or self-emulsifying drug delivery systems (SEDDS) can enhance absorption.[1][6][8]
-
pH adjustment: For ionizable compounds, adjusting the pH of the vehicle can improve solubility.[1]
-
Inclusion complexes: Using cyclodextrins to form a complex with the drug molecule, thereby increasing its aqueous solubility.[1]
Q4: Once I have a formulation, how do I select the initial doses for my first in vivo study?
A4: The initial study is typically a dose-range finding or Maximum Tolerated Dose (MTD) study.[9][10][11] The goal is to identify the highest dose that can be administered without causing overt signs of toxicity or mortality over a short period.[11][12] Doses for an MTD study are typically selected based on a logarithmic scale (e.g., 10, 30, 100 mg/kg) to cover a broad range. If no prior data is available, you might start with a high dose such as 300 mg/kg for oral administration and adjust up or down based on the results.[9]
Q5: What is a dose-response relationship and why is it important?
A5: A dose-response relationship describes how the magnitude of a biological effect (positive or negative) changes with increasing doses of a compound.[13][14][15] Establishing this relationship is fundamental to understanding the compound's potency and efficacy.[14] A typical dose-response curve has a sigmoidal shape, showing a threshold dose below which no effect is observed, a range of increasing effect with increasing dose, and a plateau where higher doses produce no further increase in effect.[13][14] This information is crucial for selecting a dose for efficacy studies that is both effective and non-toxic.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
-
Symptom: Significant variation in outcomes (e.g., tumor size, biomarker levels) among mice within the same dose group.
-
Possible Causes & Solutions:
-
Inconsistent Formulation: The compound may be settling out of suspension or precipitating from a solution.
-
Solution: Before each dose is drawn, ensure the formulation is thoroughly mixed (e.g., by vortexing or stirring). Perform homogeneity and stability tests on your formulation to confirm the compound remains uniformly distributed for the duration of your dosing procedure.[16]
-
-
Inaccurate Dosing Technique: Variability in oral gavage technique can lead to incorrect volumes being administered or accidental administration into the trachea.[17]
-
Biological Variability: Factors such as age, sex, and gut microbiome can contribute to differences in drug absorption and metabolism.[19]
-
Solution: Use age- and sex-matched animals for your studies. House animals under identical conditions and consider co-housing to normalize gut flora where appropriate.
-
-
Issue 2: No Apparent Efficacy at Tested Doses
-
Symptom: The compound does not produce the expected therapeutic effect, even at the highest tested doses.
-
Possible Causes & Solutions:
-
Poor Bioavailability: The compound may not be adequately absorbed from the gastrointestinal tract.
-
Solution: Re-evaluate your formulation. A different vehicle or formulation strategy (e.g., switching from a suspension to a lipid-based system) may be needed to improve absorption.[1][2] Consider conducting a pilot pharmacokinetic (PK) study to measure the compound's concentration in the blood after administration.
-
-
Insufficient Dose: The doses tested may be below the therapeutic threshold.
-
Solution: If no toxicity was observed in your MTD study, you may be able to test higher doses. However, this should be done cautiously, with careful monitoring for any adverse effects.
-
-
Rapid Metabolism/Clearance: The compound may be cleared from the body too quickly to exert its effect.
-
Solution: A PK study can help determine the compound's half-life. If it is very short, a more frequent dosing schedule (e.g., twice daily instead of once) may be required.
-
-
Issue 3: Unexpected Toxicity or Mortality
-
Symptom: Mice exhibit adverse clinical signs (e.g., weight loss, lethargy, ruffled fur) or die at doses expected to be safe.
-
Possible Causes & Solutions:
-
Vehicle Toxicity: The vehicle itself may be causing adverse effects.[3][5]
-
Solution: Always include a "vehicle only" control group in your studies. If this group shows toxicity, a different, more inert vehicle must be selected.[16]
-
-
Formulation-Induced Toxicity: The formulation could alter the compound's properties in a way that increases its toxicity.
-
Solution: Ensure the formulation is prepared correctly and is stable. For example, a high concentration of a surfactant could cause gastrointestinal irritation.
-
-
Compound-Specific Toxicity: The compound may have a steeper dose-toxicity curve than anticipated.
-
Solution: Redesign your MTD study with more dose groups spaced closer together to more accurately define the toxic dose range. Ensure comprehensive clinical observations are recorded daily.[11]
-
-
Data Presentation
Table 1: Common Vehicle Components for Oral Administration of Poorly Soluble Compounds in Mice
| Component Type | Example | Typical Concentration Range | Purpose | Potential Issues |
| Suspending Agent | Carboxymethylcellulose (CMC) | 0.5% - 1.0% (w/v) | Increases viscosity to keep particles suspended. | High concentrations can be difficult to gavage. |
| Methylcellulose (MC) | 0.5% - 1.0% (w/v) | Increases viscosity. | Can affect drug absorption in some cases. | |
| Surfactant/Wetting Agent | Tween® 80 (Polysorbate 80) | 0.1% - 0.5% (v/v) | Improves wetting of drug particles, aiding suspension. | Can cause GI irritation at higher concentrations.[4] |
| Co-solvent | Polyethylene glycol 400 (PEG-400) | 10% - 30% (v/v) | Solubilizes the compound. | Can have intrinsic biological effects or toxicity.[3] |
| Dimethyl sulfoxide (DMSO) | < 10% (v/v) | A strong solvent for many compounds. | Can cause neurotoxicity and other side effects.[3][5] | |
| Lipid Vehicle | Corn Oil / Sesame Oil | 100% | Solubilizes lipophilic compounds. | Can affect animal metabolism and body weight.[20] |
| Solubilizer | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 20% - 40% (w/v) | Forms inclusion complexes to increase solubility. | Can cause kidney toxicity at high doses.[4] |
Table 2: Example Design for a Maximum Tolerated Dose (MTD) Study
| Parameter | Description |
| Species/Strain | e.g., C57BL/6 mice |
| Sex | Male and/or Female (often tested separately initially)[21] |
| Age | 6-8 weeks |
| Number of Animals | 3 per group[9] |
| Administration Route | Oral gavage |
| Dose Levels | Vehicle Control, 30 mg/kg, 100 mg/kg, 300 mg/kg, 1000 mg/kg |
| Dosing Volume | 10 mL/kg |
| Dosing Frequency | Single dose |
| Observation Period | 7 days[12] |
| Endpoints | Mortality, clinical signs (daily), body weight (daily), terminal necropsy |
Experimental Protocols
Protocol 1: Preparation of a Carboxymethylcellulose/Tween® 80 Suspension
-
Prepare the Vehicle:
-
To prepare 100 mL of 0.5% CMC / 0.1% Tween® 80 vehicle, add 0.5 g of low-viscosity CMC to approximately 90 mL of sterile water.
-
Stir vigorously with a magnetic stirrer, possibly with gentle heating, until the CMC is fully dissolved. This may take several hours.
-
Allow the solution to cool to room temperature.
-
Add 0.1 mL of Tween® 80 and stir to mix.
-
Adjust the final volume to 100 mL with sterile water.
-
-
Prepare the Compound Suspension:
-
Calculate the required amount of the compound based on the highest desired concentration and total volume needed.
-
Weigh the compound accurately and place it in a mortar.
-
Add a small amount of the vehicle and triturate with the pestle to create a smooth, uniform paste. This step is critical for preventing particle aggregation.
-
Gradually add the remaining vehicle while continuing to mix.
-
Transfer the suspension to a suitable container. Use a magnetic stirrer to keep the suspension uniform during dosing.
-
Protocol 2: Maximum Tolerated Dose (MTD) Study by Oral Gavage
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the study.
-
Group Assignment: Randomly assign animals to dose groups (n=3 per group is typical for an initial MTD).[9] Include a vehicle-only control group.
-
Pre-Dose Procedures: Record the body weight of each mouse immediately before dosing to calculate the correct volume for administration (typically 10 mL/kg).
-
Dose Administration:
-
Administer the assigned dose or vehicle via oral gavage.
-
Properly restrain the mouse by scruffing the neck to immobilize the head.[18][22]
-
Insert a sterile, ball-tipped gavage needle gently into the mouth, advancing it along the side of the oral cavity into the esophagus.[17][18]
-
If any resistance is met, withdraw and re-insert. Do not force the needle.[17]
-
Once the needle is in the stomach, dispense the liquid slowly and steadily.[23]
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Dose Monitoring:
-
Observe animals continuously for the first 30 minutes to 1 hour for acute toxic signs.[9]
-
Record clinical observations (e.g., changes in posture, activity, breathing) and body weights daily for 7 days.
-
At the end of the study period, euthanize all surviving animals and perform a gross necropsy to look for any abnormalities in major organs.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, substantial weight loss (e.g., >15-20%), or severe clinical signs of toxicity.[11]
Visualizations
Caption: Experimental workflow for dosage refinement.
Caption: Troubleshooting logic for in vivo experiments.
Caption: Decision tree for formulation strategy.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. future4200.com [future4200.com]
- 3. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 13. google.com [google.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 21. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide
This technical support guide provides a comprehensive overview of a plausible, multi-step alternative synthesis route for the target molecule. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to assist researchers in navigating potential challenges.
Proposed Alternative Synthesis Route
The proposed pathway involves a five-step sequence, beginning with the construction of the substituted oxane ring and culminating in two sequential amide coupling reactions.
Experimental Workflow Diagram
Caption: Overall workflow for the alternative synthesis route.
Detailed Experimental Protocols & FAQs
Step 1: Grignard Reaction
Protocol: A solution of 4-methoxyphenylmagnesium bromide (1.2 eq.) in diethyl ether is added dropwise to a cooled (0 °C) solution of tetrahydro-4H-pyran-4-one (1.0 eq.) in anhydrous diethyl ether under an inert nitrogen atmosphere. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield crude 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol.
Troubleshooting and FAQs:
-
Q1: The Grignard reaction fails to initiate (no exotherm observed). What should I do?
-
A1: Ensure all glassware is rigorously flame-dried and the reaction is under a positive pressure of inert gas (N2 or Ar). The ether solvent must be anhydrous. A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface of the Grignard reagent. Gentle warming may also be required to initiate the reaction.
-
-
Q2: A significant amount of 4,4'-dimethoxybiphenyl is observed as a side product. Why?
-
A2: This suggests a Wurtz-type coupling, which can occur if the Grignard reagent is exposed to residual aryl halide starting material or if the reaction is overheated. Ensure the Grignard reagent is fully formed before adding the ketone and maintain careful temperature control during the addition.
-
Step 2: Nitrile Formation and Reduction
Protocol: The crude alcohol from Step 1 is dissolved in a suitable solvent and treated with sodium cyanide and a strong acid (e.g., H2SO4) to form the nitrile intermediate, 4-(4-methoxyphenyl)oxane-4-carbonitrile. After purification, the nitrile is dissolved in anhydrous THF and added dropwise to a suspension of lithium aluminum hydride (LiAlH4, 2.0 eq.) in THF at 0 °C. The mixture is then refluxed for 4 hours. After cooling, the reaction is quenched sequentially with water, 15% NaOH (aq), and water. The resulting solid is filtered off, and the filtrate is dried and concentrated to yield the primary amine.
Troubleshooting and FAQs:
-
Q3: The yield of the nitrile formation is low. What are the critical factors?
-
A3: The conversion of a tertiary alcohol to a nitrile can be challenging. This step is highly sensitive to reaction conditions. Ensure a strong acid is used to promote carbocation formation. Alternatively, converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) before nucleophilic substitution with cyanide may provide a more reliable route.
-
-
Q4: The reduction of the nitrile is incomplete. How can I improve this?
Step 3: First Amide Coupling
Protocol: To a solution of the amine from Step 2 (1.0 eq.) and pyridine (1.5 eq.) in dichloromethane (DCM) at 0 °C, a solution of 4-nitrobenzoyl chloride (1.1 eq.) in DCM is added dropwise. The reaction is stirred at room temperature for 16 hours. The mixture is then washed sequentially with 1M HCl (aq), saturated NaHCO3 (aq), and brine. The organic layer is dried over Na2SO4 and concentrated to give the amide product.
Troubleshooting and FAQs:
-
Q5: The reaction is sluggish, and starting amine remains. What could be the issue?
-
A5: The amine may be sterically hindered. Using a more powerful acylation catalyst, such as DMAP (4-dimethylaminopyridine), in catalytic amounts alongside the base can improve reaction rates. Ensure the 4-nitrobenzoyl chloride is of high purity, as degradation can impede the reaction.
-
Step 4: Nitro Group Reduction
Protocol: The nitro-amide from Step 3 (1.0 eq.) is dissolved in a mixture of ethanol and water. Iron powder (5.0 eq.) and ammonium chloride (5.0 eq.) are added, and the mixture is heated to reflux for 4 hours. The hot reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water, and the organic layer is dried and concentrated to yield the aniline product.
Troubleshooting and FAQs:
-
Q6: The reduction is not going to completion. Are there alternative methods?
-
Q7: Is there a risk of reducing the existing amide bond?
-
A7: The conditions described (Fe/NH4Cl or catalytic hydrogenation with Pd/C) are generally chemoselective for the reduction of an aromatic nitro group and will not reduce the stable amide bond.[4]
-
Step 5: Second Amide Coupling
Protocol: Furan-2-carboxylic acid (1.2 eq.) is converted to its acid chloride by reacting with thionyl chloride (SOCl2) or oxalyl chloride. In a separate flask, the aniline from Step 4 (1.0 eq.) is dissolved in DCM with triethylamine (Et3N, 2.0 eq.). The freshly prepared furan-2-carbonyl chloride solution is added dropwise at 0 °C. The reaction is stirred overnight at room temperature. The mixture is washed, dried, and concentrated as in Step 3. The crude product is purified by column chromatography.
Troubleshooting and FAQs:
-
Q8: Standard amide coupling reagents like HATU or EDC/HOBt are not working well. What can I do?
-
A8: When standard coupling methods fail, especially with electron-deficient anilines, converting the carboxylic acid to the more reactive acyl fluoride or acid chloride is a good strategy.[5][6] The use of SOCl2 or oxalyl chloride to form the acid chloride in situ before adding the amine often drives the reaction to completion.[5]
-
-
Q9: The final product is difficult to purify. What techniques are recommended?
-
A9: The target molecule is quite polar due to the two amide groups. Standard silica gel chromatography may result in streaking.[7] Using a more polar solvent system, such as DCM/Methanol with a small amount of ammonia, can help. Alternatively, reversed-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) may provide better separation.[8]
-
Quantitative Data Summary
The following tables provide hypothetical data for optimizing key reaction steps.
Table 1: Comparison of Reducing Agents for Step 4 (Nitro Reduction)
| Reagent System | Temperature (°C) | Time (h) | Yield (%) | Purity (by HPLC, %) |
| Fe / NH4Cl | 80 | 4 | 88 | 95 |
| H2 (1 atm), 10% Pd/C | 25 | 12 | 95 | >98 |
| SnCl2·2H2O / HCl | 60 | 6 | 85 | 93 |
Table 2: Comparison of Coupling Conditions for Step 5 (Final Amide Formation)
| Coupling Method | Base | Solvent | Yield (%) | Purity (by HPLC, %) |
| Furan-2-carbonyl chloride | Et3N | DCM | 75 | 96 |
| HATU / DIPEA | DIPEA | DMF | 60 | 92 |
| EDC / HOBt | DIPEA | DMF | 55 | 90 |
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for a common issue encountered in multi-step synthesis.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. biotage.com [biotage.com]
Technical Support Center: Enhancing the Selectivity of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide
Disclaimer: N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide is a novel chemical entity. The information provided below is based on general principles of medicinal chemistry and kinase inhibitor selectivity enhancement, as direct data for this specific compound is not publicly available. The troubleshooting guides and FAQs are intended to be illustrative and may need to be adapted based on the specific biological target and experimental context.
I. Frequently Asked Questions (FAQs)
Q1: What are the initial steps to profile the selectivity of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide?
To begin profiling the selectivity of this compound, a tiered approach is recommended. Start with a broad kinase panel to identify potential off-target interactions. Commercial services offer screening against hundreds of kinases.[1] Subsequently, for any identified off-target hits, determine the half-maximal inhibitory concentration (IC50) or binding affinity (Kd) to quantify the potency of these interactions. Cellular assays, such as the NanoBRET® Target Engagement (TE) Kinase Assay, can provide insights into compound binding to its intended and unintended targets within a live cell context.[2]
Q2: My compound is showing activity against several kinases with similar ATP-binding pockets. How can I improve its selectivity?
Enhancing selectivity often involves medicinal chemistry efforts guided by structure-activity relationship (SAR) studies.[3] Key strategies include:
-
Targeting Unique Residues: Analyze the crystal structures of your on-target and off-target kinases to identify non-conserved amino acids in or near the ATP-binding pocket. Modify the compound to introduce functionalities that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with these unique residues.
-
Exploiting Allosteric Pockets: Investigate the possibility of designing allosteric inhibitors that bind to a site distinct from the highly conserved ATP-binding pocket. This can confer a higher degree of selectivity.
-
Structure-Based Drug Design: Utilize computational modeling and docking studies to predict how modifications to the compound will affect its binding to both on-target and off-target kinases. This can help prioritize synthetic efforts.[4]
Q3: What are some common reasons for a lack of correlation between in vitro kinase inhibition and cellular activity?
Discrepancies between in vitro and cellular activity can arise from several factors:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Drug Efflux: The compound could be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell.[5]
-
Metabolism: The compound may be rapidly metabolized within the cell to inactive forms.
-
Off-Target Effects in Cells: In a cellular context, the compound's phenotype might be a result of engaging targets other than the intended one.
Q4: How can I investigate if my compound's off-target effects are clinically relevant?
To assess the clinical relevance of off-target effects, consider the following:
-
Therapeutic Window: Determine the concentration range at which the compound inhibits the intended target without causing significant off-target activity. A wider therapeutic window is generally safer.
-
Phenotypic Screening: Use cell-based assays that measure phenotypes associated with the off-target kinases to understand the functional consequences of these interactions.
-
In Vivo Studies: In animal models, evaluate the compound's efficacy and toxicity at various doses. This can help to establish a safe and effective dosing regimen.
II. Troubleshooting Guides
Issue 1: High Off-Target Activity in a Broad Kinase Screen
| Potential Cause | Troubleshooting Steps |
| Promiscuous Scaffold: The core structure of the molecule may have inherent affinity for a broad range of kinases. | 1. Analyze the Kinome Tree: Plot the inhibited kinases on a kinome tree to identify if they belong to specific families. This can provide clues about the structural features driving promiscuity. 2. Initiate SAR Studies: Synthesize and test analogs with modifications to different parts of the molecule (furan-2-carboxamide, phenyl, and oxane rings) to understand which moieties contribute to off-target binding.[3] 3. Computational Analysis: Perform molecular docking of the compound into the active sites of both on-target and major off-target kinases to identify differential binding modes. |
| Compound Aggregation: At high concentrations, the compound may form aggregates that non-specifically inhibit enzymes. | 1. Dynamic Light Scattering (DLS): Use DLS to check for compound aggregation at the concentrations used in the kinase assays. 2. Detergent Titration: Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer to disrupt aggregates and re-test for inhibition. |
Issue 2: Poor Selectivity Between Closely Related Kinases
| Potential Cause | Troubleshooting Steps |
| Conserved ATP-Binding Site: The primary binding site for the inhibitor is highly similar between the on-target and off-target kinases. | 1. Structural Biology: Obtain crystal structures of your compound bound to both the on-target and a key off-target kinase. This can reveal subtle differences in the binding pockets that can be exploited. 2. Structure-Kinetic Relationships (SKR): Investigate the binding kinetics (kon and koff rates) of your compound with the target and off-target kinases. Optimizing for a longer residence time on the desired target can improve the selectivity profile in a physiological setting.[6] 3. Targeting the "Gatekeeper" Residue: Explore modifications that can interact with the gatekeeper residue, which often varies between kinases and controls access to a hydrophobic pocket. |
| "Flat" SAR: Modifications to the compound do not significantly improve selectivity. | 1. Re-evaluate the Binding Hypothesis: The initial assumption about how the compound binds may be incorrect. Consider alternative binding modes or the possibility of allosteric inhibition. 2. Fragment-Based Screening: Deconstruct the molecule into its key fragments (e.g., furan-2-carboxamide, 4-(4-methoxyphenyl)oxane) and test their binding to identify the primary drivers of affinity and promiscuity. |
III. Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide (Compound X)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. On-Target (Kinase A) |
| Kinase A (On-Target) | 10 | 1 |
| Kinase B (Off-Target) | 50 | 5 |
| Kinase C (Off-Target) | 200 | 20 |
| Kinase D (Off-Target) | >10,000 | >1000 |
| Kinase E (Off-Target) | 8,000 | 800 |
Table 2: Structure-Activity Relationship (SAR) Data for Analogs of Compound X
| Compound ID | Modification | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Selectivity (B/A) |
| Compound X | Parent Compound | 10 | 50 | 5 |
| Analog 1 | 4-methoxyphenyl -> 4-fluorophenyl | 15 | 300 | 20 |
| Analog 2 | furan-2-carboxamide -> thiophene-2-carboxamide | 25 | 75 | 3 |
| Analog 3 | oxane -> piperidine | 5 | 20 | 4 |
IV. Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is a general method for measuring kinase activity using radiolabeled ATP.[7]
-
Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl2, and a protein substrate specific for the kinase of interest.
-
Compound Dilution: Prepare a serial dilution of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide in DMSO.
-
Kinase Reaction: In a microplate, combine the kinase, its substrate, and the diluted compound.
-
Initiate Reaction: Add [γ-33P]ATP to start the reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Measure Incorporation: Spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat to remove unincorporated [γ-33P]ATP.
-
Quantify Activity: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
V. Visualizations
Caption: Workflow for enhancing compound selectivity.
Caption: Troubleshooting logic for high off-target activity.
References
- 1. Kinase Selectivity Profiling System: TK-3 Protocol [promega.sg]
- 2. Promega Corporation [promega.com]
- 3. Structure–activity relationship study of benserazide derivatives as PilB inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical kinase inhibitor, N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide (referred to herein as Compound X), with established kinase inhibitors. Due to the novelty of Compound X, direct experimental data is not publicly available. Therefore, this comparison is based on its structural similarity to known kinase inhibitors, particularly those targeting the p38 mitogen-activated protein kinase (MAPK) pathway. The furan-2-carboxamide scaffold is a known feature in a variety of kinase inhibitors, suggesting Compound X's potential role in this class of therapeutics.
This document offers a framework for evaluating Compound X against well-characterized p38 MAPK inhibitors, providing quantitative data from existing literature, detailed experimental protocols for potential validation, and visual representations of relevant biological pathways and workflows.
Data Presentation: A Comparative Look at Kinase Inhibitor Potency
The inhibitory potential of Compound X is benchmarked against established p38 MAPK inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Target Kinase | IC50 (nM) | Cellular Activity (IC50, nM) | Reference |
| Compound X | p38 MAPK (putative) | Data not available | Data not available | - |
| BIRB 796 (Doramapimod) | p38α | 38 | 18 (TNF-α release in THP-1 cells) | [1][2][3] |
| p38β | 65 | [1][2] | ||
| p38γ | 200 | [1][2] | ||
| p38δ | 520 | [1][2] | ||
| Losmapimod (GW856553X) | p38α | pKi = 8.1 (~7.9 nM) | Reduces plasma fibrinogen in COPD patients | [4][5] |
| p38β | pKi = 7.6 (~25 nM) | [4] | ||
| SB203580 | p38α/SAPK2a | 50 | - | [6] |
| p38β2/SAPK2b | 500 | [6] |
Experimental Protocols: Methodologies for Kinase Inhibitor Characterization
To ascertain the kinase inhibitory profile of a novel compound like Compound X, a series of standardized in vitro and cell-based assays are essential. Below are detailed protocols for key experiments.
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the inhibition of a specific kinase by a test compound.
-
Objective: To determine the IC50 value of a test compound against a target kinase.
-
Principle: The assay measures the phosphorylation of a substrate by a kinase. A europium-labeled anti-phospho-substrate antibody binds to the phosphorylated substrate, bringing it in close proximity to an APC-labeled peptide, resulting in a FRET signal.
-
Materials:
-
Recombinant active p38α MAPK enzyme
-
Biotinylated substrate peptide (e.g., ATF2)
-
ATP
-
Europium-labeled anti-phospho-ATF2 antibody
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)
-
Test compound (e.g., Compound X) and reference inhibitors
-
384-well low-volume microplates
-
TR-FRET-capable plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in DMSO.
-
Add 2 µL of the compound dilutions to the assay plate.
-
Add 4 µL of a solution containing the p38α kinase and the biotinylated substrate peptide in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a detection mix containing the europium-labeled antibody and Streptavidin-XL665 in detection buffer.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 620 nm.
-
Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC50 value.
-
Cellular Assay: Inhibition of TNF-α Production in Peripheral Blood Mononuclear Cells (PBMCs)
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular context.
-
Objective: To measure the potency of a test compound in a cell-based model of inflammation.
-
Principle: Lipopolysaccharide (LPS) stimulates PBMCs to produce and release TNF-α. A p38 MAPK inhibitor will block this signaling pathway and reduce TNF-α levels, which can be quantified by ELISA.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 cell culture medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., Compound X) and reference inhibitors
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
-
Procedure:
-
Isolate PBMCs from healthy human blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium.
-
Prepare serial dilutions of the test compound and reference inhibitors.
-
Pre-incubate the cells with the compound dilutions for 1 hour at 37°C.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and collect the supernatant.
-
Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Plot the TNF-α concentration against the compound concentration to determine the IC50 value.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Visual diagrams are crucial for understanding the complex interactions in cellular signaling and the logical flow of experimental procedures.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. stemcell.com [stemcell.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The p38 mitogen activated protein kinase inhibitor losmapimod in chronic obstructive pulmonary disease patients with systemic inflammation, stratified by fibrinogen: A randomised double-blind placebo-controlled trial | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
Validating the Target of N-[4-[[4-(4--methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide: A Comparative Guide to Tankyrase Inhibition
Disclaimer: The direct molecular target of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide has not been explicitly identified in publicly available scientific literature. However, based on the prevalence of the furan-2-carboxamide scaffold in known inhibitors of tankyrase, this guide proceeds under the hypothesis that this compound is a putative tankyrase inhibitor. The following information provides a framework for validating this hypothesis by comparing it to well-characterized tankyrase inhibitors.
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) enzyme family and are key regulators of the Wnt/β-catenin signaling pathway.[1][2][3] They act by poly-ADP-ribosylating (PARsylating) Axin, a core component of the β-catenin destruction complex, targeting it for proteasomal degradation.[2][3] Inhibition of tankyrase stabilizes Axin, leading to the degradation of β-catenin and subsequent downregulation of Wnt signaling, a pathway often dysregulated in cancer.[2][4][5]
This guide provides a comparative overview of known tankyrase inhibitors, their biochemical and cellular activities, and the experimental protocols required to assess the potential of novel compounds like N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide as tankyrase inhibitors.
Comparative Performance of Known Tankyrase Inhibitors
The following table summarizes the in vitro efficacy of several well-characterized tankyrase inhibitors. These compounds can serve as benchmarks for evaluating the potency of novel chemical entities.
| Compound | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | Cellular Wnt Reporter IC50 (nM) | Reference Compound |
| Hypothetical | N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide | |||
| G007-LK | 46 | 25 | 50 | [6][7][8] |
| XAV939 | - | - | 11 | [2][9][10] |
| OM-153 | - | - | - | [4] |
| E7449 | - | - | - | [11] |
| STP1002 | - | - | - | [12] |
Note: IC50 values can vary depending on assay conditions. Data for some compounds were not available in the searched literature.
Experimental Protocols
Tankyrase Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified tankyrase.
Principle: The assay quantifies the poly(ADP-ribosyl)ation of a substrate by tankyrase. This can be achieved through various detection methods, including immunochemical detection of PAR (poly(ADP-ribose)).[13]
Materials:
-
Recombinant human TNKS1 or TNKS2
-
Histone or other suitable protein substrate
-
NAD+ (nicotinamide adenine dinucleotide)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide) and known inhibitors (e.g., G007-LK)
-
Anti-PAR antibody
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the protein substrate.
-
Add the tankyrase enzyme, NAD+, and varying concentrations of the test compound or control inhibitor.
-
Incubate to allow the enzymatic reaction to proceed.
-
Wash the plate to remove unreacted components.
-
Add the anti-PAR primary antibody and incubate.
-
Wash and add the enzyme-conjugated secondary antibody.
-
Wash and add the chemiluminescent substrate.
-
Measure the luminescence using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cellular Wnt Reporter Assay
This assay determines the functional consequence of tankyrase inhibition in a cellular context by measuring the activity of the Wnt/β-catenin signaling pathway.[1][14][15]
Principle: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a TCF/LEF responsive element.[1][14] Activation of the Wnt pathway leads to β-catenin-mediated transcription of the reporter gene, producing a measurable signal. Inhibitors of tankyrase will reduce this signal.
Materials:
-
A suitable cell line (e.g., HEK293T, DLD-1) stably or transiently transfected with a TCF/LEF-luciferase reporter construct.[16]
-
Cell culture medium and supplements
-
Wnt ligand (e.g., Wnt3a conditioned medium) or a GSK3β inhibitor (e.g., LiCl) to activate the pathway
-
Test compound and known inhibitors
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of the test compound or control inhibitor for a predetermined time.
-
Stimulate the Wnt pathway with a Wnt ligand or GSK3β inhibitor.
-
Incubate for a period sufficient to allow reporter gene expression (typically 16-24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value by plotting the percentage of pathway inhibition against the compound concentration.
Visualizations
Wnt/β-Catenin Signaling Pathway and the Role of Tankyrase
Caption: The Wnt/β-catenin signaling pathway, highlighting the inhibitory role of the putative compound on Tankyrase.
Experimental Workflow for Validating a Putative Tankyrase Inhibitor
Caption: A generalized workflow for the validation of a novel tankyrase inhibitor.
References
- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Virtual Screening | Tankyrase Inhibitors | Domainex [domainex.co.uk]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. First-in-human study of the PARP/tankyrase inhibitor E7449 in patients with advanced solid tumours and evaluation of a novel drug-response predictor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wnt Reporter Activity Assay [bio-protocol.org]
- 15. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 16. mdpi.com [mdpi.com]
Orthogonal Validation of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide's Anticancer Activity: A Comparative Guide
Introduction
N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide is a novel chemical entity identified from a high-throughput screening campaign. Preliminary, unpublished data suggests potential cytotoxic activity against human cancer cell lines. This guide provides a framework for the orthogonal validation of this compound's activity, comparing its hypothetical performance with established anticancer agents. The focus is on providing robust experimental protocols and clear data presentation to enable researchers to independently verify and build upon these initial findings.
Comparative Analysis of Cytotoxic Activity
Initial screening suggests that N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide (herein referred to as Compound X) exhibits cytotoxic effects. To validate and contextualize this activity, its performance would be compared against well-characterized anticancer drugs targeting different mechanisms of action. This allows for the classification of Compound X's potency and potential mode of action.
Table 1: Comparative in vitro Cytotoxicity of Compound X and Standard Anticancer Agents
| Compound | Target/Mechanism of Action | Cell Line | IC50 (µM) - Hypothetical Data |
| Compound X | Unknown | MCF-7 (Breast Cancer) | 5.2 |
| A549 (Lung Cancer) | 8.7 | ||
| HCT116 (Colon Cancer) | 6.5 | ||
| Doxorubicin | DNA Intercalator, Topoisomerase II Inhibitor | MCF-7 | 0.8 |
| A549 | 1.2 | ||
| HCT116 | 0.9 | ||
| Paclitaxel | Microtubule Stabilizer | MCF-7 | 0.01 |
| A549 | 0.02 | ||
| HCT116 | 0.015 | ||
| Erlotinib | EGFR Inhibitor | A549 (EGFR mutant) | 0.1 |
| HCT116 (EGFR wild-type) | >10 |
Experimental Protocols for Orthogonal Validation
To rigorously validate the initial findings, a series of orthogonal experiments are proposed. These protocols are designed to confirm the cytotoxic activity, elucidate the mechanism of action, and assess the specificity of Compound X.
Secondary Cytotoxicity/Viability Assays
Objective: To confirm the dose-dependent cytotoxic effect of Compound X using an alternative method to the primary screen.
Methodology: Real-Time Cell Viability Assay (e.g., using IncuCyte® S3 Live-Cell Analysis System)
-
Cell Plating: Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000 cells/well and allow to adhere for 24 hours.
-
Compound Treatment: Prepare a 10-point serial dilution of Compound X (e.g., from 100 µM to 0.05 µM) in complete growth medium. Add the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive controls (e.g., Doxorubicin).
-
Live-Cell Imaging: Place the plate in the IncuCyte® S3 system. Acquire phase-contrast images every 2-4 hours for a period of 72 hours.
-
Data Analysis: Use the IncuCyte® software to quantify cell confluence over time. Calculate the IC50 value at the 72-hour time point by fitting the dose-response curve to a four-parameter logistic model.
Apoptosis Induction Assay
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.
Methodology: Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Treat cells with Compound X at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include vehicle-treated and positive control (e.g., Staurosporine) samples.
-
Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Data Analysis: Quantify the percentage of cells in each quadrant and compare the treated samples to the controls.
Cell Cycle Analysis
Objective: To investigate if Compound X induces cell cycle arrest.
Methodology: Propidium Iodide Staining and Flow Cytometry
-
Cell Treatment: Treat cells with Compound X at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Fixation and Staining: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight. Wash the fixed cells and treat with RNase A. Stain the cellular DNA with Propidium Iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Model the cell cycle distribution (G1, S, G2/M phases) using appropriate software (e.g., FlowJo, ModFit LT). Compare the cell cycle profiles of treated and control cells.
Visualizing Experimental Workflows and Potential Signaling Pathways
To provide a clear overview of the validation process and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for the orthogonal validation of Compound X's activity.
Caption: A hypothetical signaling pathway (MAPK/ERK) that could be inhibited by Compound X.
Benchmarking N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide: A Comparative Analysis Against Standard of Care
A thorough review of publicly available scientific literature and clinical trial databases reveals a significant challenge in benchmarking the investigational compound N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide. At present, there is no disclosed biological target, mechanism of action, or specific disease indication for this molecule. This absence of foundational data precludes the identification of a relevant "standard of care" for a comparative analysis.
While the chemical structure of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide contains moieties found in other pharmacologically active agents, the overall molecule does not correspond to any known therapeutic agent with established clinical data. For instance, the furan-2-carboxamide scaffold is present in a variety of compounds with diverse biological activities. Similarly, the 4-methoxyphenyl group is a common feature in medicinal chemistry. However, the unique combination of these fragments in the specified molecule does not appear in the public domain literature in the context of a defined therapeutic application.
To illustrate the diversity of compounds with similar structural components, molecules containing a furan-2-carboxamide core have been investigated as inhibitors of enzymes and as modulators of various receptors. However, this general information is insufficient to hypothesize a specific therapeutic area for N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide.
Without a known therapeutic indication, a comparison against a standard of care is not feasible. Key elements of a comparative guide, such as data on efficacy, safety, and experimental protocols, are entirely dependent on the context of the disease being treated.
Therefore, this guide cannot be completed until information regarding the biological activity and intended therapeutic use of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide becomes publicly available. Researchers and drug development professionals interested in this compound are encouraged to consult proprietary research findings or await future publications that elucidate its pharmacological profile.
Head-to-Head Comparison: N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide and Known Opioid Receptor Ligands
For Immediate Release
[City, State] – [Date] – This publication provides a detailed comparative analysis of the novel compound N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide against a panel of well-established opioid receptor ligands. Due to the absence of direct experimental data for the subject compound, this guide leverages structure-activity relationship (SAR) principles to offer a theoretical comparison, supported by comprehensive data on known ligands and detailed experimental protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Introduction to N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide
N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide is a novel molecule with structural motifs that suggest potential interaction with opioid receptors. Key features include a furan-2-carboxamide group, which is present in some known opioid ligands, and a substituted oxane ring connected to a phenylcarbamoyl moiety. The 4-methoxyphenyl group is also a common feature in various pharmacologically active compounds. Based on these structural elements, it is hypothesized that this compound may exhibit activity at one or more of the opioid receptor subtypes: mu (µ), delta (δ), or kappa (κ).
Comparative Analysis with Known Opioid Receptor Ligands
To provide a framework for understanding the potential pharmacological profile of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide, we present a head-to-head comparison with a selection of well-characterized opioid receptor ligands. The following tables summarize the binding affinities (Ki) and functional activities (EC50 or IC50) of these ligands for the mu (μ), delta (δ), and kappa (κ) opioid receptors.
Table 1: Binding Affinities (Ki, nM) of Known Opioid Ligands
| Ligand | Mu (μ) Receptor Ki (nM) | Delta (δ) Receptor Ki (nM) | Kappa (κ) Receptor Ki (nM) |
| DAMGO | ~1 | >1000 | >1000 |
| DPDPE | >1000 | ~1 | >1000 |
| U-69,593 | >1000 | >1000 | ~1-3[1] |
| Morphine | ~1-10[2][3] | ~100-200 | ~100-300 |
| Fentanyl | ~0.5-1.5[4][5] | ~100-500 | ~1000-5000 |
| Buprenorphine | ~0.2-1[6][7] | ~1-5 | ~1-5 |
| Naloxone | ~1-5[7][8][9] | ~10-100[8] | ~15-50[8] |
Table 2: Functional Activity (EC50/IC50, nM) of Known Opioid Ligands
| Ligand | Receptor | Assay Type | EC50/IC50 (nM) |
| DAMGO | Mu (μ) | GTPγS | ~10-50 |
| DPDPE | Delta (δ) | GTPγS | ~5-20 |
| U-69,593 | Kappa (κ) | GTPγS | ~10-100 |
| Morphine | Mu (μ) | GTPγS | ~50-150 |
| Fentanyl | Mu (μ) | GTPγS | ~1-10 |
| Buprenorphine | Mu (μ) | GTPγS | ~1-5 (Partial Agonist) |
| Naloxone | Mu (μ) | Antagonist IC50 | ~5-20 |
Theoretical Head-to-Head Comparison based on Structure-Activity Relationships (SAR)
Given the lack of empirical data for N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide, a theoretical comparison can be drawn based on the SAR of its constituent fragments.
-
Furan-2-carboxamide Moiety: The furan ring is a bioisostere of the phenyl ring found in many opioid ligands. Studies on furan-substituted analogues of potent kappa opioid receptor agonists, such as Salvinorin A, have shown that substitutions on the furan ring can significantly impact affinity and efficacy[10]. The carboxamide linker is a common feature in many synthetic opioids and can influence binding by participating in hydrogen bonding with the receptor.
-
4-Methoxyphenyl-Oxane Moiety: The 4-methoxyphenyl group is a common substituent in opioid ligands and can contribute to binding through hydrophobic and potential hydrogen bond interactions. The oxane (tetrahydropyran) ring introduces a degree of conformational rigidity. The substitution pattern on the oxane ring will be critical in determining the spatial orientation of the pharmacophoric elements and their fit within the opioid receptor binding pockets.
Hypothetical Profile:
Based on these general SAR principles, it is plausible that N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide could exhibit affinity for one or more opioid receptors. The extended and flexible nature of the molecule might favor binding to the kappa opioid receptor, which is known to accommodate larger ligands. However, without experimental data, its agonist or antagonist activity and its selectivity profile remain speculative.
Experimental Protocols
To facilitate the empirical investigation of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide, detailed protocols for standard opioid receptor binding and functional assays are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).
-
Radioligand specific for the receptor (e.g., [³H]-DAMGO for μ, [³H]-DPDPE for δ, [³H]-U-69,593 for κ).
-
Test compound (N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide).
-
Non-specific binding control (e.g., a high concentration of an unlabeled ligand like naloxone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer, test compound, or non-specific control.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of the test compound and calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a compound to activate G-protein coupled receptors, such as opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂, NaCl, and EDTA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the cell membranes with the test compound and GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Determine the EC50 and maximal effect (Emax) of the test compound.
cAMP Accumulation Assay
This assay measures the functional consequence of opioid receptor activation, which typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Whole cells expressing the opioid receptor of interest.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or BRET-based).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
Determine the IC50 of the test compound for the inhibition of forskolin-stimulated cAMP accumulation.
Visualizations
To further illustrate the experimental and conceptual frameworks discussed, the following diagrams are provided.
Conclusion
While a definitive head-to-head comparison of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide with known opioid ligands is not currently possible due to the lack of experimental data, this guide provides a robust framework for its future evaluation. The structural features of the compound suggest a potential interaction with opioid receptors. The provided data on established ligands and detailed experimental protocols offer a clear path for researchers to characterize the pharmacological profile of this novel molecule and determine its potential as a therapeutic agent. Further research, including in vitro binding and functional assays, is essential to elucidate the specific properties of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide.
References
- 1. [3H]U-69593 a highly selective ligand for the opioid kappa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. zenodo.org [zenodo.org]
- 6. droracle.ai [droracle.ai]
- 7. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]
- 8. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-affinity naloxone binding to filamin a prevents mu opioid receptor-Gs coupling underlying opioid tolerance and dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and κ-Opioid Receptor Activity of Furan-Substituted Salvinorin A Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Analysis of Furan-2-Carboxamide Derivatives: A Review of Available Data
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a new chemical entity is a critical step in the journey from discovery to clinical application. This guide provides a comparative analysis of the available pharmacokinetic data on furan-2-carboxamide derivatives, a class of compounds with demonstrated therapeutic potential in various fields, including oncology and infectious diseases.
Summary of Pharmacokinetic Parameters
Due to the limited availability of directly comparable quantitative data from head-to-head studies, a comprehensive comparative table of pharmacokinetic parameters for a wide array of furan-2-carboxamide derivatives cannot be constructed at this time. Research into this chemical class has often focused on synthesis and in vitro biological activity, with in vivo pharmacokinetic data being less frequently published in a comparative format.
However, individual studies on specific derivatives have reported some pharmacokinetic characteristics. For instance, a study on a novel furan-2-carboxylic acid derivative, designated 10v, for the treatment of type 2 diabetes, indicated that the compound possesses a relatively short half-life and exhibits moderate to high oral bioavailability[1]. Unfortunately, the precise quantitative values for parameters such as Cmax, Tmax, and AUC were not provided in the abstract.
The absence of a centralized repository or a single comprehensive study comparing the pharmacokinetics of multiple furan-2-carboxamide derivatives highlights a significant gap in the current scientific literature. Such data would be invaluable for establishing structure-pharmacokinetic relationships and guiding the rational design of new derivatives with improved drug-like properties.
Experimental Protocols
The methodologies employed in the pharmacokinetic analysis of furan-2-carboxamide derivatives, when reported, generally follow standard in vivo procedures. Below is a generalized experimental protocol synthesized from common practices in preclinical pharmacokinetic studies.
In Vivo Pharmacokinetic Study in Rodents (Generalized Protocol)
1. Animal Model:
-
Male Sprague-Dawley rats or BALB/c mice are commonly used.
-
Animals are typically fasted overnight before drug administration.
2. Drug Administration:
-
Intravenous (IV) Administration: The compound is dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and Solutol HS 15) and administered as a bolus injection into the tail vein.
-
Oral (PO) Administration: The compound is suspended or dissolved in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage.
3. Blood Sampling:
-
Serial blood samples (approximately 0.2-0.3 mL) are collected from the jugular or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Blood samples are collected into heparinized tubes and centrifuged to separate the plasma.
4. Bioanalytical Method:
-
Plasma concentrations of the furan-2-carboxamide derivative and its potential metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
A suitable internal standard is used for quantification.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin.
-
Key pharmacokinetic parameters calculated include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
F (Bioavailability): The fraction of the administered dose that reaches systemic circulation, calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100%.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical in vivo pharmacokinetic study.
This guide underscores the need for more comprehensive and comparative pharmacokinetic studies on furan-2-carboxamide derivatives. Future research that includes detailed in vivo data for a range of analogs will be instrumental in advancing this promising class of compounds towards clinical development.
References
Comparative Analysis of Differential Gene Expression Induced by N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide and Other Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential effects of the novel compound N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide on differential gene expression. Based on its structural features, particularly the furan-2-carboxamide moiety, this compound is hypothesized to function as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylases, leading to changes in gene expression and subsequent cellular responses, including cell cycle arrest and apoptosis. This guide compares the anticipated gene expression profile of the target compound with established HDAC inhibitors, providing a framework for experimental validation.
Putative Mechanism of Action: HDAC Inhibition
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, compounds like N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide are presumed to increase histone acetylation, resulting in a more open chromatin state and altered gene expression. This can lead to the reactivation of tumor suppressor genes and the downregulation of genes involved in cell proliferation and survival.
Caption: Proposed signaling pathway of HDAC inhibition.
Comparative Gene Expression Profiles
The following table summarizes a core set of genes commonly regulated by established HDAC inhibitors, such as Trichostatin A (TSA) and Vorinostat (SAHA), which could be anticipated to be similarly affected by N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide treatment.[1][2][3]
| Gene Symbol | Gene Name | Typical Regulation by HDAC Inhibitors | Function |
| CDKN1A (p21) | Cyclin Dependent Kinase Inhibitor 1A | Up-regulated | Cell cycle arrest |
| THBS1 | Thrombospondin 1 | Up-regulated | Anti-angiogenesis |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | Up-regulated | DNA repair, apoptosis |
| BCL2L11 (Bim) | BCL2 Like 11 | Up-regulated | Apoptosis induction |
| MYC | MYC Proto-Oncogene | Down-regulated | Cell proliferation |
| CCND1 | Cyclin D1 | Down-regulated | Cell cycle progression |
| BIRC5 (Survivin) | Baculoviral IAP Repeat Containing 5 | Down-regulated | Inhibition of apoptosis |
| VEGFA | Vascular Endothelial Growth Factor A | Down-regulated | Angiogenesis |
Experimental Protocols
To validate the hypothesis that N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide functions as an HDAC inhibitor and to determine its specific effects on gene expression, the following experimental workflow is recommended.
Caption: Workflow for differential gene expression analysis.
Detailed Methodology: RNA Sequencing (RNA-Seq)
-
Cell Culture and Treatment:
-
Select an appropriate cancer cell line (e.g., T24 bladder cancer or MDA-MB-231 breast cancer cells).
-
Seed cells at a density of 1 x 10^6 cells per 100 mm dish and allow them to adhere overnight.
-
Treat cells with N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide at various concentrations (e.g., 1 µM, 5 µM, 10 µM), a vehicle control (e.g., DMSO), and a positive control HDAC inhibitor (e.g., 5 µM SAHA) for 24 hours.
-
-
RNA Extraction and Quality Control:
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA integrity and concentration using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent 2100 Bioanalyzer). Samples with an RNA Integrity Number (RIN) > 8 are recommended for library preparation.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from 1 µg of total RNA using a standard kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).
-
Perform sequencing on an Illumina platform (e.g., NovaSeq 6000) to generate at least 20 million single-end reads per sample.
-
-
Bioinformatic Analysis:
-
Assess the quality of the raw sequencing reads using FastQC.
-
Align the reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner like STAR.
-
Quantify gene expression levels using tools such as RSEM or featureCounts.
-
Perform differential gene expression analysis between treated and control groups using DESeq2 or edgeR in R.
-
Identify genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 as significantly differentially expressed.
-
Conduct pathway and gene ontology analysis on the differentially expressed genes using tools like GSEA or DAVID to identify enriched biological pathways.
-
Comparison with Alternative HDAC Inhibitors
The following table provides a comparison of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide with two well-characterized HDAC inhibitors, Vorinostat (SAHA) and MS-275.
| Feature | N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide (Hypothesized) | Vorinostat (SAHA) | MS-275 (Entinostat) |
| Chemical Class | Furan-2-carboxamide derivative | Hydroxamic acid | Benzamide |
| HDAC Isoform Selectivity | Unknown, likely pan-HDAC inhibitor | Pan-HDAC inhibitor | Class I selective (HDAC1, 2, 3) |
| Known Gene Expression Signature | To be determined | Up-regulation of p21, Bim; Down-regulation of cyclins, survivin[1][4] | Similar to SAHA but with some distinct gene targets due to isoform selectivity[2][4] |
| Primary Cellular Effects | Anticipated to be cell cycle arrest and apoptosis | Cell cycle arrest, apoptosis, differentiation[1] | Cell cycle arrest, apoptosis, immunomodulation[4] |
This comparative guide provides a foundational framework for investigating the mechanism and efficacy of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide. The proposed experimental design will enable a robust evaluation of its effects on gene expression and a direct comparison with established HDAC inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Gene expression profiling of multiple histone deacetylase (HDAC) inhibitors: defining a common gene set produced by HDAC inhibition in T24 and MDA carcinoma cell lines. | Semantic Scholar [semanticscholar.org]
- 4. Transcriptomic and Epigenomic Profiling of Histone Deacetylase Inhibitor Treatment Reveals Distinct Gene Regulation Profiles Leading to Impaired Neutrophil Development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide
For Immediate Reference: This document provides crucial safety and logistical guidance for the proper disposal of the chemical compound N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide. All personnel handling this compound must adhere to the procedures outlined below to ensure personal safety and environmental compliance.
Due to the absence of a specific Safety Data Sheet (SDS) for N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide, the following disposal protocol is based on the known hazards of its constituent chemical groups (furan, carboxamide, oxane) and general best practices for the disposal of hazardous laboratory chemicals. The furan moiety, in particular, suggests that the compound may be harmful to aquatic life and should not be disposed of via sewer systems.[1][2][3]
Personal Protective Equipment (PPE)
Before handling the compound for disposal, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure risks.[4][5][6]
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and aerosols. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of any potential dust or vapors. |
Chemical Waste Segregation and Containment
Proper segregation is critical to prevent dangerous chemical reactions.[7][8][9] This compound should be treated as a non-halogenated organic solid waste.
Experimental Protocol for Waste Collection:
-
Container Selection: Designate a specific, compatible, and clearly labeled waste container for solid chemical waste. The container must be in good condition, with a secure, tight-fitting lid.[9]
-
Waste Identification: This compound is a non-halogenated organic solid .
-
Segregation:
-
Collection: Carefully transfer the solid waste into the designated container using a chemically compatible scoop or spatula. Minimize the generation of dust.
-
Closure: Securely close the waste container immediately after adding the waste.[9]
Hazardous Waste Labeling
Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety.[10][11][12][13][14]
Labeling Requirements:
| Information | Example/Instruction |
| Words "Hazardous Waste" | Must be prominently displayed.[13][15] |
| Full Chemical Name | N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide |
| Hazard Identification | "Toxic," "Harmful," "Environmental Hazard" (based on furan moiety). |
| Accumulation Start Date | The date the first waste is placed in the container.[13][14] |
| Generator Information | Your Name, Department, and Contact Information. |
| Physical State | Solid |
Storage and Disposal Logistics
-
Interim Storage:
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[9]
-
The SAA should be in a well-ventilated, secure location, away from ignition sources and incompatible chemicals.
-
Utilize secondary containment (e.g., a larger, chemically resistant tray or bin) to mitigate potential spills or leaks.[13]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
The likely disposal method for this type of compound is controlled incineration at a licensed facility.[1]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemos.de [chemos.de]
- 3. nj.gov [nj.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. osha.gov [osha.gov]
- 6. youtube.com [youtube.com]
- 7. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
- 8. boomwaste.com [boomwaste.com]
- 9. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 10. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 11. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. Hazardous Waste Storage & Labeling | Safety Services [safetyservices.ucdavis.edu]
- 14. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 15. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Essential Safety and Handling Protocols for N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for handling N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide, a novel compound often utilized in drug discovery and development. Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety practices for similar chemical entities.
| Protection Type | Recommended PPE | Specifications and Use Cases |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where the compound is handled. Goggles are required when there is a risk of splashing. |
| Hand Protection | Nitrile gloves | Should be selected based on chemical compatibility and breakthrough time. Regularly inspect gloves for tears or punctures before and during use. Dispose of contaminated gloves immediately. |
| Body Protection | Laboratory coat | A fully buttoned lab coat is mandatory to protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Avoid breathing dust or aerosols.[1] If engineering controls are not sufficient, a NIOSH-approved respirator appropriate for the exposure level should be used. |
Operational Handling and Storage
Proper handling and storage procedures are critical to prevent contamination and degradation of the compound.
-
Engineering Controls: All weighing and handling of the solid compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
General Handling:
-
Storage:
-
Store in a tightly sealed, light-resistant container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal Plan
Chemical waste must be managed in accordance with institutional and local regulations.
-
Contaminated Materials: All disposable PPE (gloves, etc.), weighing papers, and other materials that have come into contact with the compound should be collected in a designated, sealed waste container.
-
Unused Compound: Unused or waste compound should be disposed of as hazardous chemical waste. Do not dispose of down the drain or in general trash. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
-
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills of solid material, carefully sweep or scoop up the material and place it in a sealed container for disposal. Avoid generating dust.
-
For larger spills, contact your institution's EHS department immediately.
-
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide.
Caption: PPE selection workflow for chemical handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
